Ethyl acetoacetate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2 |
InChI Key |
XYIBRDXRRQCHLP-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Ethyl acetoacetate-d5?
An In-Depth Technical Guide to Ethyl Acetoacetate-d5
Introduction
This compound is the deuterated form of ethyl acetoacetate, where five hydrogen atoms have been replaced by deuterium isotopes.[1] Its chemical name is Butanoic-2,2,4,4,4-d5 acid, 3-oxo-, ethyl ester.[2] This isotopic labeling makes it a valuable tool in various scientific and research applications, particularly as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] The deuterium substitution provides a distinct mass difference from the endogenous, non-labeled compound without significantly altering its chemical properties, which is ideal for mass spectrometry-based quantification.[1][3] Deuteration has also gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4]
The non-labeled form, ethyl acetoacetate, is an ester widely used as an intermediate in the synthesis of a variety of compounds and is also known to be an inhibitor of bacterial biofilm.[1][4]
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 55514-60-8 | [2][4] |
| Molecular Formula | C₆H₅D₅O₃ | [2][4] |
| Molecular Weight | 135.17 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Synonyms | Ethyl Acetoacetate-2,2,4,4,4-d5, ethyl 3-oxo(²H₅)butanoate | [5] |
| Purity (GC) | 99.22% | [2] |
| Isotopic Enrichment | 98.86% | [2] |
Storage and Stability
Proper storage is critical to maintain the integrity of the compound.
| Condition | Duration | Reference(s) |
| Pure Form (-20°C) | 3 years | [2] |
| Pure Form (4°C) | 2 years | [2] |
| In Solvent (-80°C) | 6 months | [2] |
| In Solvent (-20°C) | 1 month | [2] |
Synthesis Pathway
The standard laboratory synthesis for the non-deuterated ethyl acetoacetate is the Claisen condensation of ethyl acetate.[6][7] The synthesis of the deuterated analog would follow a similar pathway using deuterated ethyl acetate. Two moles of the starting ester condense to form one mole of ethyl acetoacetate and one mole of ethanol.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Ethyl Acetoacetate-2,2,4,4,4-d5 | LGC Standards [lgcstandards.com]
- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Ethyl acetoacetate-d5 chemical properties
An In-depth Technical Guide to Ethyl Acetoacetate-d5
Abstract
This compound is the deuterated analog of ethyl acetoacetate, a key reagent and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and its applications, particularly within the realms of scientific research and pharmaceutical development. The inclusion of deuterium atoms provides a valuable tool for researchers, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Chemical and Physical Properties
This compound, also known by its IUPAC name ethyl 3-oxo(²H₅)butanoate, is a colorless to light yellow liquid.[1] The primary distinction from its non-deuterated counterpart is the replacement of five hydrogen atoms with deuterium, which imparts a higher molecular weight and unique spectroscopic properties.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅D₅O₃ | [1][2] |
| Molecular Weight | 135.17 g/mol | [1][2] |
| CAS Number | 55514-60-8 | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98% | [3][4] |
| Isotopic Enrichment | ≥98% | [1] |
Physicochemical Data
The following data pertains to the non-deuterated form, ethyl acetoacetate, and can be considered approximate for the deuterated analog.
| Property | Value | Reference |
| Boiling Point | 180.8 °C | [5] |
| Melting Point | -45 °C | [5] |
| Density | 1.030 g/cm³ | [5] |
| Solubility in Water | 2.86 g/100 mL at 20 °C | [5] |
| Acidity (pKa) | 10.68 in H₂O | [5] |
Storage and Handling
For long-term stability, this compound should be stored at -20°C.[1][2] For short-term use, storage at 2-8°C is acceptable.[3] The compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
Synthesis and Reactions
Ethyl acetoacetate is commercially synthesized by the treatment of diketene with ethanol.[5] The classic laboratory synthesis involves the Claisen condensation of ethyl acetate.[5][6] For the synthesis of this compound, deuterated starting materials would be required.
Caption: Synthesis of Ethyl Acetoacetate.
A key chemical property of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers.[5]
References
In-Depth Technical Guide to Ethyl Acetoacetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key properties and analytical methodologies related to Ethyl Acetoacetate-d5, a deuterated isotopologue of ethyl acetoacetate. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds.
Core Molecular Data
This compound (EAA-d5) is a stable isotope-labeled version of ethyl acetoacetate, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.[1] The incorporation of deuterium increases the molecular weight of the compound, which is a fundamental parameter for its identification and quantification.
Molecular and Physical Properties
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.
| Property | This compound | Ethyl Acetoacetate (non-deuterated) |
| Molecular Formula | C₆H₅D₅O₃[2] | C₆H₁₀O₃[3] |
| Molecular Weight | 135.17 g/mol [2][4] | 130.14 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Colorless liquid[5] |
| Purity (by GC) | 99.22%[2] | ≥99% |
| Isotopic Enrichment | 98.86%[2] | N/A |
| Boiling Point | Not explicitly stated, expected to be similar to the non-deuterated form | 181 °C (lit.)[5] |
| Melting Point | Not explicitly stated, expected to be similar to the non-deuterated form | -43 °C (lit.)[5] |
| Density | Not explicitly stated, expected to be similar to the non-deuterated form | 1.029 g/mL at 20 °C (lit.)[5] |
| Refractive Index | Not explicitly stated, expected to be similar to the non-deuterated form | n20/D 1.419 (lit.) |
| CAS Number | 55514-60-8[2][4] | 141-97-9[3] |
Structural Representation
The structural difference between ethyl acetoacetate and its deuterated analogue lies in the substitution of hydrogen atoms with deuterium on the acetyl and methylene groups.
Caption: Structural formulas of ethyl acetoacetate and this compound.
Experimental Protocols
Synthesis of this compound
Caption: A conceptual workflow for the synthesis of this compound.
Determination of Molecular Weight and Isotopic Enrichment by Mass Spectrometry
The molecular weight and isotopic enrichment of this compound are typically determined using mass spectrometry (MS), often coupled with gas chromatography (GC-MS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: The sample is injected into a gas chromatograph to separate the analyte from any impurities.
-
Mass Spectrometry Analysis: The eluent from the GC column is introduced into the mass spectrometer. The instrument is operated in electron ionization (EI) mode.
-
Data Acquisition: Mass spectra are recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Data Analysis:
-
The molecular weight is confirmed by the m/z of the molecular ion peak. For this compound, this will be observed around m/z 135.
-
The isotopic enrichment is calculated by comparing the intensities of the ion peaks corresponding to the deuterated molecule and any remaining non-deuterated or partially deuterated species.
-
Purity Analysis by Gas Chromatography (GC)
The chemical purity of this compound can be assessed using gas chromatography with a flame ionization detector (GC-FID).
Methodology:
-
Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and an FID detector is used.
-
Sample Preparation: The sample is diluted in an appropriate solvent.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Detection: The FID detector generates a signal for each eluting compound.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A certificate of analysis for a commercial sample of this compound indicates a purity of 99.22% as determined by GC.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ethyl Acetoacetate [drugfuture.com]
- 4. This compound | 55514-60-8 [sigmaaldrich.com]
- 5. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]
- 6. Ethyl acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 7. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
An In-depth Technical Guide to Ethyl acetoacetate-d5 (CAS Number: 55514-60-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl acetoacetate-d5 (EAA-d5), the deuterium-labeled analog of ethyl acetoacetate, is a valuable tool in advanced scientific research, particularly in the fields of analytical chemistry and drug development. Its isotopic purity and similar physicochemical properties to its non-labeled counterpart make it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Furthermore, the incorporation of deuterium atoms provides a powerful method for tracing the metabolic fate of ethyl acetoacetate and related compounds in biological systems. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential applications of this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[2] Its key physical and chemical properties are summarized in the table below, with comparative data for its non-deuterated analog, ethyl acetoacetate.
| Property | This compound | Ethyl acetoacetate (non-deuterated) |
| CAS Number | 55514-60-8 | 141-97-9 |
| Molecular Formula | C₆H₅D₅O₃ | C₆H₁₀O₃ |
| Molecular Weight | 135.17 g/mol | 130.14 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Colorless liquid with a fruity odor[4] |
| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form | 180.8 °C[4] |
| Density | Not explicitly available, expected to be slightly higher than the non-deuterated form | 1.029 g/mL at 20 °C |
| Purity (Typical) | ≥98% | ≥99.0% (analytical standard) |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[2][5] | Store below +30°C. |
Synthesis and Purification
The synthesis of this compound can be achieved through a modification of the classical Claisen condensation reaction, which is used for the production of the non-deuterated compound.[6] This involves the self-condensation of deuterated ethyl acetate in the presence of a strong base.
Experimental Protocol: Synthesis via Claisen Condensation
Materials:
-
Ethyl acetate-d5
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
50% Acetic acid
-
Anhydrous calcium chloride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve sodium ethoxide in anhydrous diethyl ether.
-
Slowly add Ethyl acetate-d5 to the flask with stirring.
-
The reaction mixture is gently warmed to initiate the condensation. Once the reaction begins, it may become vigorous, and cooling might be necessary to control the rate.
-
After the initial vigorous reaction subsides, the mixture is refluxed until all the sodium has reacted.
-
The reaction mixture is then cooled, and the resulting sodium salt of this compound is neutralized by the slow addition of 50% acetic acid.
-
The ether layer is separated using a separatory funnel, washed with water, and dried over anhydrous calcium chloride.
-
The diethyl ether is removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Purification
The primary method for purifying this compound is fractional distillation under reduced pressure. This separates the product from any unreacted starting materials and byproducts. The purity can be assessed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Application as an Internal Standard in Mass Spectrometry
Deuterated compounds are considered the gold standard for internal standards in mass spectrometry-based quantification due to their similar chemical and physical properties to the analyte of interest.[7] This leads to co-elution during chromatography and similar ionization efficiency, which effectively corrects for variations in sample preparation, injection volume, and matrix effects.[8][9]
Experimental Protocol: Quantification of a Drug Candidate using LC-MS/MS with this compound as an Internal Standard
This protocol describes a general workflow for the quantification of a hypothetical small molecule drug candidate in a biological matrix (e.g., plasma).
Materials:
-
Biological matrix (e.g., plasma) containing the analyte
-
This compound (internal standard)
-
Acetonitrile (protein precipitation solvent)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of the plasma sample, add 10 µL of a known concentration of this compound solution in acetonitrile.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for the analyte and this compound are determined by direct infusion and optimization.
-
-
-
Quantification:
-
A calibration curve is generated by spiking known concentrations of the analyte into a blank biological matrix and adding a constant concentration of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Caption: Workflow for bioanalytical quantification using EAA-d5 as an internal standard.
Application as a Metabolic Tracer
The use of stable isotope-labeled compounds as tracers is a cornerstone of metabolic research.[10] Deuterated compounds, such as this compound, can be introduced into biological systems to trace the metabolic fate of the parent molecule and its downstream metabolites. This approach can provide valuable insights into metabolic pathways and fluxes in both normal and disease states.
While specific studies utilizing this compound as a metabolic tracer are not widely documented, its metabolic pathway is known. Ethyl acetoacetate is hydrolyzed to acetoacetate and ethanol.[11] Acetoacetate is a ketone body and can enter central carbon metabolism via conversion to acetoacetyl-CoA and subsequently acetyl-CoA.
Hypothetical Experimental Workflow: Tracing the Metabolism of this compound in Cell Culture
This protocol outlines a hypothetical experiment to trace the incorporation of the deuterium label from this compound into downstream metabolites in a cell culture model.
Materials:
-
Cultured cells (e.g., hepatocytes)
-
Cell culture medium
-
This compound
-
Methanol, water, and chloroform for metabolite extraction
-
GC-MS or LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform mixture.
-
Collect the cell lysate and separate the polar and non-polar phases by centrifugation.
-
-
Metabolite Analysis:
-
Analyze the polar and non-polar extracts using GC-MS or LC-MS/MS to identify and quantify deuterated metabolites.
-
Monitor the mass isotopologue distribution of key metabolites in pathways such as the TCA cycle and fatty acid synthesis to determine the extent of deuterium incorporation.
-
-
Data Analysis and Pathway Mapping:
-
Analyze the mass spectrometry data to determine the enrichment of deuterium in various metabolites over time.
-
Map the flow of the deuterium label through the metabolic network to elucidate the fate of the ethyl acetoacetate carbon skeleton.
-
Caption: Hypothetical metabolic fate of the deuterium label from this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences. Its primary application as an internal standard in mass spectrometry provides a robust and reliable method for the accurate quantification of analytes in complex matrices. Furthermore, its potential as a metabolic tracer opens up avenues for detailed investigations into metabolic pathways and the effects of xenobiotics on cellular metabolism. The experimental protocols and workflows presented in this guide provide a foundation for the effective utilization of this compound in a variety of research and development settings. As analytical techniques continue to advance, the applications of stable isotope-labeled compounds like this compound are expected to expand, further contributing to our understanding of complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. DeltaMS: a tool to track isotopologues in GC- and LC-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 7. scispace.com [scispace.com]
- 8. cerilliant.com [cerilliant.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically based pharmacokinetic modeling of ethyl acetate and ethanol in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Deuterated Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated ethyl acetoacetate. Recognizing the limited availability of specific experimental data for the deuterated variants, this document presents the well-established properties of non-deuterated (protio) ethyl acetoacetate as a baseline for comparison. Furthermore, it details the experimental protocols necessary for the determination of these properties and for the analysis of the deuterated compound. This guide also explores the pivotal role of keto-enol tautomerism, a key characteristic of ethyl acetoacetate that is influenced by isotopic substitution.
Core Physical Properties
Table 1: General Physical Properties of Ethyl Acetoacetate
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [1][2] |
| Appearance | Colorless liquid[1][2] |
| Odor | Fruity, pleasant[1] |
Table 2: Thermal Properties of Ethyl Acetoacetate
| Property | Value |
| Boiling Point | 181 °C (at 760 mmHg)[3][4] |
| Melting Point | -43 °C[3][4] |
| Flash Point | 185 °F (85 °C)[1] |
Table 3: Optical and Other Properties of Ethyl Acetoacetate
| Property | Value |
| Density | 1.029 g/mL at 20 °C[3][4] |
| Refractive Index (n20/D) | 1.419[4] |
Table 4: Properties of Deuterated Ethyl Acetoacetate (Ethyl Acetoacetate-d5)
While extensive physical property data for this compound is not available, the following information has been compiled from supplier technical data.
| Property | Value |
| Molecular Formula | C₆H₅D₅O₃[5] |
| Molecular Weight | 135.17 g/mol [5] |
| Appearance | Colorless to light yellow liquid[5] |
Keto-Enol Tautomerism in Ethyl Acetoacetate
Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a fundamental characteristic of the molecule and influences its reactivity. The enol form is stabilized by intramolecular hydrogen bonding. Deuteration of the enolizable protons will affect the kinetics and thermodynamics of this tautomerization.
Caption: Keto-enol tautomerism of ethyl acetoacetate.
Experimental Protocols
The following sections detail the methodologies for the synthesis of deuterated ethyl acetoacetate and the determination of its key physical and analytical properties.
Synthesis of Deuterated Ethyl Acetoacetate
A common method for preparing deuterated ethyl acetoacetate involves the exchange of the enolizable protons with deuterium.
Caption: General workflow for the synthesis of deuterated ethyl acetoacetate.
Detailed Protocol for Deuterium Exchange:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate with a deuterium source, such as deuterium oxide (D₂O).
-
Catalysis: Add a catalytic amount of a strong base prepared in D₂O, for instance, sodium deuteroxide (NaOD).
-
Reaction: Heat the mixture to reflux for a specified period to allow for the exchange of the acidic α-protons with deuterium. The reaction progress can be monitored by techniques such as NMR spectroscopy.
-
Work-up: After cooling, the reaction mixture is neutralized or slightly acidified with a deuterated acid like DCl. The organic product is then extracted using an appropriate solvent, such as diethyl ether.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The final product is purified by distillation under reduced pressure to yield the deuterated ethyl acetoacetate.
Determination of Physical Properties
Standard methodologies can be employed to determine the physical properties of the synthesized deuterated ethyl acetoacetate.
Boiling Point Determination (Micro Method):
-
A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.
-
The setup is heated in a suitable apparatus, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded as the boiling point.
Density Measurement:
-
A pycnometer, a small glass flask of a known volume, is accurately weighed when empty.
-
It is then filled with the deuterated ethyl acetoacetate, and the temperature is allowed to equilibrate.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement:
-
An Abbe refractometer is calibrated using a standard of known refractive index.
-
A few drops of the deuterated ethyl acetoacetate are placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to confirm the identity and purity of the deuterated product, as well as to determine the extent of deuteration.
Caption: Workflow for the GC-MS analysis of deuterated ethyl acetoacetate.
General GC-MS Protocol:
-
Sample Preparation: A dilute solution of the deuterated ethyl acetoacetate is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Ionization and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a reproducible manner.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum, which is a plot of ion abundance versus m/z, provides a molecular fingerprint that can be compared to libraries for identification. The molecular ion peak will confirm the incorporation of deuterium by its increased mass. The fragmentation pattern can also provide information about the location of the deuterium atoms.
Conclusion
This technical guide has provided a foundational understanding of the physical properties of deuterated ethyl acetoacetate, with a strong emphasis on the well-documented characteristics of its non-deuterated counterpart. The detailed experimental protocols for synthesis, property determination, and analytical characterization offer a practical framework for researchers in the field. The provided visualizations of the keto-enol tautomerism and experimental workflows serve to clarify these key concepts. Further experimental investigation is warranted to fully characterize the physical properties of various deuterated isotopologues of ethyl acetoacetate.
References
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. Ethyl acetoacetate | 141-97-9 [amp.chemicalbook.com]
- 4. アセト酢酸エチル puriss. p.a., ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Core of Precision: An In-depth Technical Guide to Isotopic Labeling with Ethyl Acetoacetate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of Ethyl acetoacetate-d5 as an isotopically labeled internal standard in quantitative analysis. Designed for professionals in drug development and research, this document delves into the synthesis of this crucial reagent, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and the interpretation of the resulting data.
Introduction to Isotopic Labeling and Deuterated Standards
Isotopic labeling is a powerful technique used to track the fate of molecules in a biological system or to improve the accuracy and precision of quantitative analytical methods. By replacing one or more atoms of a molecule with their heavier, stable isotopes, the labeled compound becomes distinguishable by mass spectrometry without significantly altering its chemical properties.
Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterated compounds, such as this compound, are ideal internal standards for quantitative LC-MS analysis.[1] They co-elute with the unlabeled analyte of interest and experience similar ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.[2][3] This leads to more robust and reliable quantification of the target analyte.[2]
This compound is the deuterated form of Ethyl acetoacetate, a versatile intermediate in organic synthesis.[4][5] Its use as an internal standard is particularly valuable in bioanalysis, where complex matrices like plasma or urine can interfere with the accurate measurement of drug candidates and their metabolites.[6]
Synthesis of this compound
The synthesis of this compound is typically achieved through deuterium exchange of the enolizable protons of unlabeled ethyl acetoacetate. A common method involves base-catalyzed exchange using a deuterium source.
Reaction Scheme:
Experimental Protocol: Synthesis via Deuterium Exchange
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13 g (0.1 mol) of ethyl acetoacetate and 50 mL of deuterium oxide.
-
Add 1.38 g (0.01 mol) of anhydrous potassium carbonate to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of anhydrous dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
Purity and Isotopic Enrichment Analysis: The purity of the synthesized this compound should be assessed by Gas Chromatography (GC), and the isotopic enrichment can be determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Application of this compound in Quantitative Bioanalysis
This compound is primarily used as an internal standard (IS) in LC-MS/MS methods for the quantification of analytes in biological matrices. The following sections detail a typical workflow and experimental protocol.
General Workflow for Quantitative Bioanalysis
The use of a deuterated internal standard like this compound is integral to a robust bioanalytical workflow. The following diagram illustrates the key stages from sample receipt to final data reporting.
Caption: General workflow for quantitative bioanalysis using an internal standard.
Experimental Protocol: Quantification of a Model Analyte in Human Plasma
This protocol provides a detailed methodology for the quantification of a hypothetical small molecule drug, "Analyte X," in human plasma using this compound as an internal standard.
Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
Analyte X reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge
Preparation of Stock and Working Solutions:
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Analyte X Working Solutions: Serially dilute the Analyte X stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Data Presentation and Method Validation
A crucial aspect of developing a reliable quantitative bioanalytical method is its thorough validation. The following tables present representative data from a method validation for the quantification of "Analyte X" using this compound as an internal standard.
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 1: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 1,012,345 | 0.0052 |
| 2.5 | 12,890 | 1,023,456 | 0.0126 |
| 5.0 | 25,456 | 1,009,876 | 0.0252 |
| 10.0 | 51,034 | 1,015,678 | 0.0503 |
| 25.0 | 126,789 | 1,021,345 | 0.1241 |
| 50.0 | 252,345 | 1,018,765 | 0.2477 |
| 100.0 | 505,678 | 1,011,234 | 0.5000 |
| 250.0 | 1,260,987 | 1,015,432 | 1.2418 |
| 500.0 | 2,512,345 | 1,010,987 | 2.4851 |
-
Linear Regression Equation: y = 0.005x + 0.0002
-
Correlation Coefficient (r²): > 0.995
Method Validation Summary
The method is validated for its accuracy, precision, selectivity, and other parameters to ensure it is fit for its intended purpose.
Table 2: Representative Method Validation Summary
| Parameter | Concentration Level | n | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 6 | 1.05 | 105.0 | 8.5 |
| Quality Control - Low (QCL) | 3.0 ng/mL | 6 | 2.91 | 97.0 | 6.2 |
| Quality Control - Medium (QCM) | 75.0 ng/mL | 6 | 76.8 | 102.4 | 4.8 |
| Quality Control - High (QCH) | 400.0 ng/mL | 6 | 392.4 | 98.1 | 3.5 |
Table 3: Recovery and Matrix Effect
| Parameter | Concentration Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Recovery | QCL (3.0 ng/mL) | 85.2 | 86.1 | - |
| QCH (400.0 ng/mL) | 87.5 | 88.3 | - | |
| Matrix Effect | QCL (3.0 ng/mL) | - | - | 95.8 |
| QCH (400.0 ng/mL) | - | - | 98.2 |
Logical Relationships in Method Development
The development of a robust bioanalytical method is a logical process that involves several interconnected stages. The following diagram illustrates the decision-making process and logical flow during method development and validation.
Caption: Logical flow of bioanalytical method development and validation.
Conclusion
This compound serves as an invaluable tool for researchers and drug development professionals, enabling the accurate and precise quantification of analytes in complex biological matrices. Its chemical properties, which closely mimic those of its unlabeled counterpart, make it an ideal internal standard for LC-MS/MS applications. By following well-defined synthesis and experimental protocols, and conducting thorough method validation, laboratories can ensure the generation of high-quality, reliable data essential for regulatory submissions and advancing pharmaceutical research. The use of deuterated standards like this compound represents a cornerstone of modern bioanalytical chemistry, underpinning the robustness and integrity of quantitative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Stability and Proper Storage of Ethyl Acetoacetate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and proper storage for Ethyl acetoacetate-d5, a deuterated analog of ethyl acetoacetate. Understanding these parameters is essential for maintaining the isotopic and chemical purity of the compound, ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Introduction to this compound
This compound is a stable isotope-labeled version of ethyl acetoacetate, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification, for elucidating reaction mechanisms, and in metabolic studies.[1][2][3] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which may enhance the metabolic and chemical stability of the molecule compared to its non-deuterated counterpart.[4][5]
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound. The primary concerns are preventing chemical degradation and isotopic dilution.
Storage Conditions
To ensure long-term stability, the following storage conditions are recommended. Quantitative data from various suppliers are summarized in Table 1.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage of the pure compound, -20°C is recommended, which can provide a shelf life of up to 3 years.[6][7] When in solution, storage at -80°C is advised to maintain stability for up to 6 months.[1][7] | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere, such as dry nitrogen or argon.[1] | Prevents absorption of atmospheric moisture, which can lead to hydrolysis and H/D exchange, compromising isotopic purity.[8][9] |
| Light | Protect from direct sunlight and strong light sources.[10][11] | Exposure to light can provide the energy to initiate degradation reactions. |
| Container | Store in the original, tightly sealed container.[10][12][13][14] Suitable containers include glass bottles and metal cans or drums.[10] | Prevents contamination and exposure to air and moisture. |
Handling Procedures
Adherence to proper handling procedures will minimize the risk of contamination and degradation.
References
- 1. moravek.com [moravek.com]
- 2. moravek.com [moravek.com]
- 3. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05108D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 9. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. shivajicollege.ac.in [shivajicollege.ac.in]
- 13. lnct.ac.in [lnct.ac.in]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
Methodological & Application
Application Notes: Quantification of Ethyl Acetoacetate Using Ethyl Acetoacetate-d5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetoacetate is a key intermediate in various synthetic processes and a significant flavor component in the food and beverage industry. Accurate quantification of ethyl acetoacetate is crucial for process optimization, quality control, and safety assessment. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This application note details a robust and reliable method for the quantitative analysis of ethyl acetoacetate in various matrices using gas chromatography-mass spectrometry (GC-MS) with ethyl acetoacetate-d5 as the internal standard. The use of a deuterated internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate results.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (ethyl acetoacetate). The analyte and the internal standard are chemically identical and thus exhibit similar behavior during sample preparation and analysis. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
Experimental Protocols
Materials and Reagents
-
Analytes: Ethyl acetoacetate (≥99.0% purity)
-
Internal Standard: this compound (Isotopic Enrichment: 98.86%)
-
Solvents: Ethyl acetate (GC grade), Methanol (LC-MS grade), Hexane (GC grade), Dichloromethane (GC grade), Acetonitrile (LC-MS grade)
-
Reagents: Anhydrous sodium sulfate, Deionized water
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for this analysis. The following are typical instrument parameters, which may be optimized for specific applications and matrices.
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL (splitless mode) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Ethyl Acetoacetate: 43, 88, 130 This compound: 46, 93, 135 |
Sample Preparation
The following protocol is a general guideline and may need to be adapted based on the sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of ethyl acetoacetate (1 mg/mL) in ethyl acetate.
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
From the stock solutions, prepare a series of calibration standards by serial dilution, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).
-
-
Sample Extraction (Liquid Samples - e.g., Beverages):
-
To 1 mL of the liquid sample, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution).
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction with 1 mL of dichloromethane.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
Sample Extraction (Solid Samples - e.g., Food):
-
Homogenize 1 g of the solid sample.
-
Add a known amount of the this compound internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into a GC vial.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a set of calibration standards.
Table 2: Calibration Curve Data for Ethyl Acetoacetate
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.5 | 15,234 | 301,456 | 0.0505 |
| 1.0 | 30,567 | 302,112 | 0.1012 |
| 5.0 | 151,987 | 300,987 | 0.5050 |
| 10.0 | 303,456 | 301,789 | 1.0055 |
| 25.0 | 755,678 | 301,123 | 2.5095 |
| 50.0 | 1,510,876 | 300,567 | 5.0267 |
A calibration curve is generated by plotting the response ratio against the concentration of the analyte. The concentration of ethyl acetoacetate in unknown samples is then determined from this curve.
Mandatory Visualizations
Experimental Workflow
References
Applications of Ethyl Acetoacetate-d5 in LC-MS Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl acetoacetate-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) studies. This compound is a deuterated stable isotope-labeled analog of ethyl acetoacetate, making it an invaluable tool for quantitative analysis and metabolic research. Its primary applications lie in its use as an internal standard for the accurate quantification of endogenous small molecules and in metabolic labeling studies to trace the metabolic fate of acetoacetate and related compounds.
Application 1: Internal Standard for Quantitative LC-MS/MS Analysis
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte of interest in terms of chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[1][2]
This compound is an ideal internal standard for the quantification of small molecules where its structure is analogous to the analyte of interest, particularly in the analysis of ketone bodies and other small organic acids in biological matrices.[3]
Experimental Protocol: Quantification of a Small Molecule Analyte in Human Plasma
This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of a target analyte in human plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Target Analyte
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Sample Preparation: Protein Precipitation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a working internal standard solution by diluting the stock solution to 100 ng/mL in a 50:50 (v/v) acetonitrile:water mixture.
-
In a 96-well protein precipitation plate, add 50 µL of human plasma sample, calibrator, or quality control sample.
-
Add 200 µL of the working internal standard solution to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on the analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific analyte and this compound (e.g., precursor ion > product ion) |
4. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a quantitative LC-MS/MS method using a deuterated internal standard. These values are representative and should be established for each specific assay.
| Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.99 |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by the internal standard |
Application 2: Metabolic Labeling for Flux Analysis
Metabolic labeling with stable isotopes is a powerful technique to trace the flow of atoms through metabolic pathways, providing insights into cellular metabolism and physiology.[4][5][6][7] this compound can be used as a tracer to study the metabolism of acetoacetate and its contribution to various metabolic pools. Cells are cultured in a medium containing the deuterated precursor, which is then incorporated into downstream metabolites. The extent of deuterium enrichment in these metabolites can be quantified by LC-MS, allowing for the determination of metabolic fluxes.
Experimental Protocol: Metabolic Labeling of Cultured Cells
This protocol provides a general workflow for a metabolic labeling study using this compound in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture mammalian cells to mid-log phase in standard culture medium.
-
Prepare a labeling medium by supplementing standard medium with a known concentration of this compound (e.g., 1 mM).
-
Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and incubate for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated tracer.
2. Metabolite Extraction:
-
After the labeling period, rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Vortex the suspension vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
3. LC-MS Analysis:
-
LC-MS parameters should be optimized for the separation and detection of the target metabolites (e.g., amino acids, TCA cycle intermediates).
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately determine the mass isotopologue distribution of the labeled metabolites.
-
Full scan mode is typically used to acquire data for all possible isotopologues.
4. Data Analysis and Flux Calculation:
-
Identify and integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional enrichment of deuterium in each metabolite pool.
-
Use metabolic flux analysis (MFA) software to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using this compound.
Signaling Pathway for Metabolic Labeling
Caption: Metabolic fate of this compound in cellular pathways.
References
- 1. cerilliant.com [cerilliant.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl Acetoacetate-d5 as a Tracer Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl acetoacetate-d5 (EAA-d5) as a stable isotope tracer in metabolic and pharmacokinetic research. EAA-d5, a deuterium-labeled version of ethyl acetoacetate, serves as a powerful tool for tracing the metabolic fate of the ethyl acetoacetate moiety and for use as an internal standard in quantitative analyses.[1][2][3]
Introduction to this compound as a Tracer
Ethyl acetoacetate is an organic compound that undergoes hydrolysis in vivo to ethanol and acetoacetate.[4][5][6][7] By replacing five hydrogen atoms with deuterium in the ethyl group (d5), researchers can track the metabolism and distribution of this moiety using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] The primary applications of EAA-d5 in a research setting include:
-
Metabolic Fate and Pathway Analysis: Tracing the incorporation of the deuterated ethyl group into various metabolic pathways.
-
Pharmacokinetic Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the ethyl acetoacetate molecule.[11]
-
Internal Standard: Serving as a reliable internal standard for the accurate quantification of unlabeled ethyl acetoacetate and its metabolites in biological samples.[3]
The non-radioactive nature of stable isotopes like deuterium makes EAA-d5 a safe and effective tracer for in vivo studies in animal models.[12]
Key Experimental Protocols
This section provides detailed protocols for in vivo tracer studies using EAA-d5 in rodent models. These protocols are designed to be adapted to specific research questions and analytical instrumentation.
In Vivo Pharmacokinetic Study of this compound in Rodents
This protocol outlines the procedures for administering EAA-d5 to rodents and collecting biological samples for pharmacokinetic analysis.
Materials:
-
This compound (purity ≥98%)
-
Vehicle for administration (e.g., corn oil, saline with appropriate solubilizing agent)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Administration equipment (e.g., oral gavage needles, intravenous catheters)
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
-
Tissue collection tools (e.g., forceps, scalpels, liquid nitrogen)
-
Centrifuge
-
-80°C freezer
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a dosing solution of EAA-d5 in the chosen vehicle at the desired concentration. Ensure the solution is homogeneous.
-
Administration:
-
Oral Gavage: Administer a single bolus dose of the EAA-d5 solution to the animals using an appropriate-sized gavage needle. A typical dose for a glucose tracer, for comparison, is 2 g/kg body weight.[13][14]
-
Intravenous Infusion: For a continuous supply of the tracer, administer the EAA-d5 solution via a catheter implanted in a suitable vein (e.g., tail vein). A primed-constant infusion can help to achieve a steady state in plasma.[15][16]
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes.[13][14] Immediately place the samples on ice.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Tissue (Optional): At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain).[17] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.[1]
-
-
Sample Analysis: Analyze the plasma and tissue samples for the presence of EAA-d5 and its deuterated metabolites using LC-MS/MS or GC-MS.
Sample Preparation for Mass Spectrometry Analysis
This protocol details the extraction of metabolites from plasma and tissue samples for subsequent analysis by mass spectrometry.
Materials:
-
-80°C Methanol (MeOH)
-
Water (LC-MS grade)
-
Chloroform (CHCl3)
-
Internal standards (for quantification)
-
Centrifuge
-
Homogenizer (for tissue)
-
Evaporator (e.g., SpeedVac)
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
Tissue Sample Preparation:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol per 20 mg of tissue.[1]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Collect the supernatant.
-
For a more comprehensive extraction, a liquid-liquid extraction can be performed by adding water and chloroform to the supernatant to separate polar and non-polar metabolites.[18]
-
Evaporate the desired phase (aqueous for polar metabolites) to dryness.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma Following Oral Administration.
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 15.2 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (0-t) (Area Under the Curve) | 25.8 | µg*h/mL |
| t1/2 (Half-life) | 1.2 | hours |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for EAA-d5 was not found in the searched literature.
Table 2: Hypothetical Relative Abundance of Deuterated Metabolites in Rat Liver 2 Hours Post-Administration of this compound.
| Metabolite | Relative Abundance (%) |
| This compound | 35 |
| Ethanol-d5 | 45 |
| Acetate-d2/d3 | 15 |
| Other deuterated species | 5 |
Note: This table presents hypothetical data based on the known metabolism of ethyl acetoacetate. The specific isotopologues of acetate would depend on the metabolic pathways involved.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and metabolic pathways.
Caption: General experimental workflow for an in vivo tracer study using this compound.
Caption: Proposed metabolic pathway for the deuterated moiety of this compound.
Conclusion
This compound is a valuable tracer for investigating the metabolic fate and pharmacokinetics of the ethyl acetoacetate molecule. The protocols provided herein offer a framework for conducting in vivo studies in rodent models, from tracer administration to sample analysis. While specific quantitative data for EAA-d5 is not yet widely available in the literature, the methodologies established for other deuterated tracers can be effectively adapted. The use of clear data presentation and visual workflows will enhance the interpretation and communication of research findings.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. This compound | CAS#:55514-60-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism of ethyl acetate in the rat: hydrolysis of ethyl alcohol in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 9. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 10. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. southalabama.edu [southalabama.edu]
Application Notes and Protocols: Ethyl Acetoacetate-d5 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic dysregulation in various diseases, including cancer and metabolic disorders. Stable isotope tracers are instrumental in these studies, allowing for the precise tracking of atoms through metabolic pathways. Ethyl acetoacetate-d5 (d5-EAA) has emerged as a valuable tracer for probing the metabolism of acetyl-CoA, a central node in cellular metabolism. Upon entering the biological system, d5-EAA is rapidly hydrolyzed by esterases to produce deuterated acetoacetate (d5-AcAc). This d5-AcAc is then converted to deuterated acetyl-CoA (d-acetyl-CoA), which can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. The deuterium labels can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing quantitative insights into the flux through these critical pathways.[1]
These application notes provide a comprehensive overview of the use of this compound in metabolic flux analysis, including detailed experimental protocols, data presentation, and visualization of the underlying metabolic pathways.
Principle of the Method
The use of this compound as a tracer for metabolic flux analysis is based on the following key steps:
-
Delivery and Hydrolysis: this compound is introduced into the biological system (in vitro or in vivo), where it is readily hydrolyzed by ubiquitous esterases to form deuterated acetoacetate (d5-AcAc) and unlabeled ethanol.
-
Conversion to Acetyl-CoA: The resulting d5-AcAc is then activated to d5-acetoacetyl-CoA, which is subsequently cleaved to yield deuterated acetyl-CoA (d-acetyl-CoA).
-
Entry into Central Carbon Metabolism: The d-acetyl-CoA enters various metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate to form deuterated citrate.
-
Detection and Quantification: The incorporation of deuterium into downstream metabolites is measured by mass spectrometry (LC-MS/MS) or NMR. The isotopic enrichment of these metabolites provides a direct measure of the contribution of acetoacetate to the acetyl-CoA pool and the flux through the associated pathways.
Applications in Metabolic Research
The use of this compound as a tracer offers several advantages in metabolic research:
-
Probing Ketone Body Metabolism: It provides a direct means to study the kinetics and metabolism of acetoacetate, a key ketone body.[1][2]
-
Assessing TCA Cycle Flux: By tracking the entry of deuterated acetyl-CoA into the TCA cycle, researchers can quantify the rate of oxidative metabolism.[3][4]
-
Investigating Fatty Acid Synthesis: The incorporation of deuterium into fatty acids can be measured to determine the contribution of acetoacetate to de novo lipogenesis.
-
Studying Metabolic Reprogramming in Disease: This tracer can be used to investigate alterations in acetyl-CoA metabolism in various disease models, such as cancer and metabolic syndrome.
-
Drug Development: It can be employed to assess the impact of therapeutic agents on central carbon metabolism.
Experimental Protocols
In Vivo Stable Isotope Tracing in Mice
This protocol describes the infusion of this compound in mice to study in vivo metabolic flux.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump and catheters
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen for snap-freezing
-
LC-MS/MS system
Procedure:
-
Tracer Preparation: Prepare a sterile infusion solution of this compound in saline at the desired concentration. The concentration should be optimized based on the specific experimental goals and animal model.
-
Animal Preparation: Anesthetize the mouse using a continuous flow of isoflurane. Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.
-
Tracer Infusion: Begin the infusion of the this compound solution using a calibrated infusion pump. The infusion rate should be maintained constant throughout the experiment to achieve isotopic steady state. A typical infusion period is 90-120 minutes.
-
Blood Sampling: Collect small blood samples at regular intervals (e.g., every 30 minutes) to monitor the isotopic enrichment of acetoacetate and other metabolites in the plasma.
-
Tissue Collection: At the end of the infusion period, collect tissues of interest (e.g., liver, heart, brain). Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using an LC-MS/MS system to quantify the abundance and isotopic enrichment of target metabolites, including acetoacetate, TCA cycle intermediates, and amino acids.
In Vitro Stable Isotope Tracing in Cultured Cells
This protocol outlines the use of this compound for metabolic flux analysis in cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Cultured cells of interest
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Cold methanol or other quenching solution
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in standard growth medium.
-
Tracer Incubation: Replace the standard medium with a medium containing this compound at a predetermined concentration. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. A typical incubation time ranges from 1 to 24 hours.
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Sample Preparation: Collect the supernatant containing the extracted metabolites and prepare it for analysis. This may involve drying and resuspending the sample in a suitable solvent.
-
LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the isotopic enrichment of intracellular metabolites.
Data Presentation
Quantitative data from metabolic flux analysis studies using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
| Parameter | Control Group | Treatment Group | Reference |
| Plasma Acetoacetate-d5 Enrichment (%) | 0 | 45 ± 5 | [1] |
| Liver Acetyl-CoA-d2 Enrichment (%) | 0 | 15 ± 3 | - |
| TCA Cycle Flux (nmol/min/g tissue) | 100 ± 10 | 75 ± 8 | [4] |
| Contribution of AcAc to TCA Cycle (%) | 5 ± 1 | 25 ± 4 | - |
| Fatty Acid Synthesis Rate (nmol/hr/mg protein) | 50 ± 6 | 65 ± 7 | - |
Data are presented as mean ± standard deviation.
| Metabolite | Isotopic Enrichment (M+n) in Control Cells | Isotopic Enrichment (M+n) in Treated Cells | Fold Change |
| Citrate (M+2) | 1.2 ± 0.2% | 5.8 ± 0.7% | 4.8 |
| Glutamate (M+2) | 0.8 ± 0.1% | 3.5 ± 0.4% | 4.4 |
| Malate (M+2) | 1.5 ± 0.3% | 6.2 ± 0.9% | 4.1 |
| Aspartate (M+2) | 0.5 ± 0.1% | 2.1 ± 0.3% | 4.2 |
M+n refers to the mass isotopologue with 'n' deuterium atoms.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic fate of this compound and the experimental workflow.
References
- 1. In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body kinetics in vivo using simultaneous administration of acetoacetate and 3-hydroxybutyrate labelled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled acetate as a tracer of myocardial tricarboxylic acid cycle flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative NMR Spectroscopy Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances.[1] Its fundamental principle lies in the direct proportionality between the NMR signal integral and the number of nuclei resonating at a specific frequency.[2] The use of deuterated internal standards is crucial for achieving high-quality, reproducible, and traceable quantitative results.[3]
Deuterated standards are compounds in which hydrogen atoms have been replaced by deuterium.[3] When used as internal standards in qNMR, they provide a reference signal for quantification.[4] This approach minimizes variations arising from sample matrix effects, instrument instability, and sample preparation inconsistencies.[5] These application notes provide detailed protocols for performing qNMR analysis using deuterated internal standards, aimed at ensuring accuracy and reliability in research and drug development settings.
Key Advantages of Using Deuterated Internal Standards in qNMR
-
Accuracy and Precision: Minimizes errors in quantification by providing a stable internal reference.[3]
-
Traceability: Enables measurements that are traceable to certified reference materials (CRMs).[6]
-
Reduced Signal Overlap: The deuterium signals do not appear in the 1H NMR spectrum, reducing spectral crowding.
-
Versatility: Applicable to a wide range of analytes and matrices.
Selecting the Appropriate Deuterated Internal Standard and Solvent
The selection of a suitable deuterated internal standard and solvent is a critical first step in developing a robust qNMR method. The ideal internal standard should possess the following characteristics:
-
High Purity: Certified purity of ≥99% is recommended to ensure accurate quantification.[7]
-
Chemical and Isotopic Stability: Should not degrade or exchange isotopes under the experimental conditions.
-
Good Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[7]
-
Non-reactivity: Should not react with the analyte or the solvent.
-
Simple NMR Spectrum: Ideally exhibits a single, sharp resonance in a region of the spectrum free from analyte signals.[7]
-
Known Chemical Shift: The chemical shift should be well-characterized and not overlap with analyte peaks.
Commonly Used Deuterated Solvents:
The choice of deuterated solvent depends on the solubility of the analyte and the internal standard.[7]
| Deuterated Solvent | Common Applications |
| Chloroform-d (CDCl3) | Wide range of organic compounds. |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | Polar compounds, biological samples.[7] |
| Deuterium Oxide (D2O) | Water-soluble compounds.[7] |
| Methanol-d4 (CD3OD) | Polar organic compounds.[7] |
Experimental Workflow for qNMR with a Deuterated Internal Standard
The general workflow for a qNMR experiment using a deuterated internal standard involves several key stages, from sample preparation to data analysis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. bipm.org [bipm.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: The Role of Ethyl Acetoacetate-d5 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the utilization of Ethyl acetoacetate-d5 in drug metabolism research. The primary application highlighted is its use as a stable isotope-labeled internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for assessing the potential interaction of its non-deuterated counterpart, ethyl acetoacetate, with cytochrome P450 (CYP450) enzymes is provided, a critical aspect of drug metabolism studies.
Application Note 1: this compound as an Internal Standard in Quantitative Bioanalysis
Stable isotope-labeled compounds are the gold standard for internal standards in LC-MS/MS-based quantification.[1][2] this compound, a deuterated form of ethyl acetoacetate, serves as an ideal internal standard for the accurate quantification of ethyl acetoacetate or structurally similar analytes in complex biological matrices such as plasma and urine. Its key advantage lies in its near-identical physicochemical properties to the analyte of interest, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.[1][2]
Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of a target analyte in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Target analyte of interest
-
This compound (as internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (To be optimized):
-
LC Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions: These must be determined experimentally by infusing standard solutions of the analyte and this compound into the mass spectrometer. A hypothetical example is provided in the table below.
Data Presentation: Method Validation Parameters
A validated bioanalytical method should demonstrate acceptable linearity, precision, accuracy, and sensitivity. The following table summarizes the typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | To be determined | To be determined | 100 | To be optimized |
| This compound (IS) | 136.1 (M+H)⁺ | 90.1 | 100 | To be optimized |
Note: The precursor ion for this compound is based on its molecular weight of 135.17 g/mol . The product ion is a plausible fragment and would need experimental confirmation.
Experimental workflow for plasma sample analysis.
Application Note 2: Investigating the Role of Ethyl Acetoacetate in CYP450-Mediated Drug Metabolism
Understanding the potential of a compound to inhibit or be metabolized by cytochrome P450 (CYP450) enzymes is a cornerstone of drug metabolism research, as it helps predict potential drug-drug interactions.[3][4] This protocol describes a high-throughput in vitro assay to screen for the inhibitory potential of ethyl acetoacetate on major human CYP450 isoforms using human liver microsomes and specific probe substrates.
Experimental Protocol: CYP450 Inhibition Assay (In Vitro)
This fluorogenic assay provides a rapid assessment of the potential of a test compound to inhibit the activity of major CYP450 enzymes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Ethyl acetoacetate (test inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorogenic probe substrates for CYP450 isoforms (see table below)
-
Known CYP450 inhibitors (positive controls)
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of ethyl acetoacetate and known inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add the buffer, HLM, and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile or 0.1 M Tris-base).
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the metabolite of the probe substrate.
Data Presentation: Common CYP450 Isoforms, Probe Substrates, and Inhibitors
| CYP450 Isoform | Fluorogenic Probe Substrate | Known Inhibitor (Positive Control) |
| CYP1A2 | 7-Ethoxyresorufin | Furafylline |
| CYP2C9 | Dibenzylfluorescein | Sulfaphenazole |
| CYP2C19 | 3-Cyano-7-ethoxycoumarin | Ticlopidine |
| CYP2D6 | 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin | Quinidine |
| CYP3A4 | 7-Benzyloxy-4-(trifluoromethyl)-coumarin (BFC) | Ketoconazole |
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Workflow for in vitro CYP450 inhibition assay.
Disclaimer: These protocols provide a general framework. Specific parameters, such as incubation times, concentrations, and instrument settings, should be optimized for each specific application and laboratory.
References
Application Notes and Protocols for the Synthesis of Complex Molecules Using Ethyl Acetoacetate-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl acetoacetate-d5 as a versatile precursor in the synthesis of complex, deuterated molecules. The incorporation of deuterium can significantly enhance the pharmacokinetic and metabolic profiles of drug candidates, making this compound a valuable building block in modern drug discovery and development.[1] This document outlines the application of this compound in two powerful multicomponent reactions: the Hantzsch pyridine synthesis and the Biginelli reaction, which are widely used to generate biologically active heterocyclic compounds.
Introduction to Deuterated Compounds and this compound
Deuterium, a stable isotope of hydrogen, has gained significant attention in pharmaceutical research.[1] The substitution of hydrogen with deuterium at specific molecular positions can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug degradation in the body. Consequently, deuterated drugs may exhibit improved metabolic stability, increased half-life, and potentially reduced formation of toxic metabolites.[1]
This compound is a deuterated analog of ethyl acetoacetate, a key reagent in organic synthesis. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal precursor for introducing deuterium into the backbone of complex molecules.
Key Synthetic Applications of this compound
Two of the most prominent applications of ethyl acetoacetate in the synthesis of complex heterocyclic molecules are the Hantzsch pyridine synthesis and the Biginelli reaction. By substituting ethyl acetoacetate with its deuterated counterpart, this compound, deuterated analogs of various biologically active compounds can be efficiently synthesized.
Hantzsch Pyridine Synthesis for Deuterated Dihydropyridines
The Hantzsch pyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen donor like ammonia or ammonium acetate.[2][3] This reaction leads to the formation of dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[2][3] The use of this compound allows for the incorporation of deuterium into the resulting dihydropyridine scaffold.
Logical Workflow for Deuterated Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of deuterated dihydropyridines.
Experimental Protocol: General Procedure for the Hantzsch Synthesis of Deuterated 1,4-Dihydropyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol (5-10 mL).
-
Reaction Conditions: Stir the mixture at reflux for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary (Hypothetical)
| Aldehyde | Product | Yield (%) | Isotopic Purity (%) |
| Benzaldehyde | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate-d10 | 85-95 | >98 |
| 4-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate-d10 | 80-90 | >98 |
| 2-Chlorobenzaldehyde | Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate-d10 | 75-85 | >98 |
Biginelli Reaction for Deuterated Dihydropyrimidinones
The Biginelli reaction is another powerful one-pot, three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4] This reaction involves the condensation of an aldehyde, a β-ketoester (this compound), and urea or thiourea, typically under acidic conditions.[4] Dihydropyrimidinones are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Signaling Pathway Analogy: The Biginelli Reaction Cascade
The sequential nature of the Biginelli reaction, involving multiple intermediates, can be visualized as a signaling cascade.
Caption: Key steps in the Biginelli reaction for deuterated dihydropyrimidinones.
Experimental Protocol: General Procedure for the Biginelli Synthesis of Deuterated 3,4-Dihydropyrimidinones
This is a general protocol and may require optimization based on the specific substrates used.
-
Reaction Setup: In a round-bottom flask, mix the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol (10 mL), and a catalytic amount of a Brønsted acid (e.g., HCl, a few drops) or a Lewis acid.
-
Reaction Conditions: Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath. The product will typically precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol. The product can be purified further by recrystallization from ethanol.
Quantitative Data Summary (Hypothetical)
As with the Hantzsch synthesis, specific literature data for the Biginelli reaction with this compound is scarce. The following table provides hypothetical data based on typical reaction yields.
| Aldehyde | Urea/Thiourea | Product | Yield (%) | Isotopic Purity (%) |
| Benzaldehyde | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one-d5 | 80-90 | >98 |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one-d5 | 75-85 | >98 |
| 3-Hydroxybenzaldehyde | Thiourea | (Monastrol analog)-d5 | 70-80 | >98 |
Conclusion
This compound serves as a highly effective precursor for the synthesis of complex deuterated molecules, particularly heterocyclic compounds with significant biological activity. The Hantzsch pyridine synthesis and the Biginelli reaction are robust and versatile methods for incorporating deuterium into dihydropyridine and dihydropyrimidinone scaffolds, respectively. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of novel deuterated compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
Application Notes and Protocols for Ethyl Acetoacetate-d5 in In Vivo Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl acetoacetate-d5 (EAA-d5), a deuterated stable isotope-labeled analog of ethyl acetoacetate, for in vivo cell experiments. EAA-d5 serves as a valuable tool in metabolic research, pharmacokinetic studies, and as a tracer for understanding cellular processes in living organisms. Its primary application lies in its utility as an internal standard for mass spectrometry-based quantification and for tracing the metabolic fate of the acetoacetate moiety in various biological systems.[1][2]
Introduction to this compound
This compound is a form of ethyl acetoacetate where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it distinguishable from its endogenous, non-labeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The primary advantages of using deuterated compounds like EAA-d5 in in vivo research include:
-
Metabolic Tracing: The deuterium label allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the ethyl acetoacetate molecule and its metabolites within a biological system.[3][4]
-
Quantification: It is an ideal internal standard for quantitative analyses of endogenous ethyl acetoacetate or related metabolites due to its similar chemical and physical properties but different mass.[1][2]
-
Kinetic Isotope Effect: The presence of deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This can be exploited to study enzyme mechanisms and metabolic pathways.[3][4][5]
Applications in In Vivo Cell Experiments
While direct in vivo cell experiment protocols for EAA-d5 are not extensively detailed in publicly available literature, its application can be inferred from the known metabolism of ethyl acetoacetate and the common uses of stable isotope tracers. The primary in vivo application is as a metabolic tracer to investigate ketone body metabolism and utilization by different cell types.
Upon administration, ethyl acetoacetate is hydrolyzed to acetoacetate and ethanol. Acetoacetate is a ketone body that serves as a crucial energy source for various tissues, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetes. EAA-d5 can be used to trace the in vivo fate of acetoacetate in different organs and cell types.
Experimental Protocols
The following are generalized protocols for the use of this compound in in vivo experiments. The specific parameters such as dosage, route of administration, and time points should be optimized based on the animal model, research question, and analytical methods.
Animal Model and Preparation
-
Animal Model: Common rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are suitable.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
Fasting: For studies on ketone body metabolism, animals may be fasted overnight to induce a state of ketosis, thereby enhancing the uptake and utilization of exogenous acetoacetate.
Administration of this compound
The route of administration will depend on the experimental goals.
-
Oral Gavage: For studying absorption and first-pass metabolism.
-
Intraperitoneal (IP) Injection: To bypass first-pass metabolism in the liver.
-
Intravenous (IV) Injection: For direct introduction into the systemic circulation.
Preparation of Dosing Solution:
-
Determine the desired dose of this compound. A study on the non-deuterated ethyl acetoacetate in rats used doses of approximately 100, 300, and 1000 mg/kg body weight/day administered in the diet.[6] For acute tracing studies, a single lower dose is likely sufficient.
-
EAA-d5 is a liquid. For oral administration, it can be encapsulated or mixed with a suitable vehicle like corn oil. For injections, it should be formulated in a sterile, biocompatible vehicle.
Sample Collection
-
Blood: Serial blood samples can be collected from the tail vein or saphenous vein at various time points post-administration to determine the pharmacokinetic profile.
-
Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, brain, muscle, adipose tissue) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for later analysis.
Sample Preparation for Mass Spectrometry
-
Homogenization: Tissues are homogenized in a suitable buffer.
-
Extraction: Metabolites are extracted from plasma or tissue homogenates using a protein precipitation and liquid-liquid extraction method. A common approach is to add a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (if EAA-d5 is the analyte, a different labeled compound would be needed).
-
Derivatization (Optional): Depending on the analytical method, derivatization may be necessary to improve the chromatographic separation and mass spectrometric detection of the analytes.
-
Analysis: The extracted samples are analyzed by LC-MS/MS or GC-MS to identify and quantify EAA-d5 and its deuterated metabolites.
Data Presentation
The quantitative data obtained from in vivo experiments with this compound can be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Plasma
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | User-defined | µg/mL |
| Tmax (Time to Cmax) | User-defined | hours |
| AUC (Area Under the Curve) | User-defined | µg*h/mL |
| t1/2 (Half-life) | User-defined | hours |
| Clearance | User-defined | mL/h/kg |
| Volume of Distribution | User-defined | L/kg |
Table 2: Tissue Distribution of Deuterated Metabolites Derived from this compound at a Specific Time Point
| Tissue | Deuterated Acetoacetate (d-AcAc) | Deuterated β-Hydroxybutyrate (d-BHB) |
| (nmol/g tissue) | (nmol/g tissue) | |
| Liver | User-defined | User-defined |
| Brain | User-defined | User-defined |
| Skeletal Muscle | User-defined | User-defined |
| Adipose Tissue | User-defined | User-defined |
| Heart | User-defined | User-defined |
| Kidney | User-defined | User-defined |
Visualization of Pathways and Workflows
Metabolic Fate of this compound
The following diagram illustrates the metabolic pathway of this compound after in vivo administration.
Caption: Metabolic pathway of this compound in vivo.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo EAA-d5 studies.
Safety and Handling
Ethyl acetoacetate is a flammable liquid and may cause skin and eye irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:55514-60-8 | Chemsrc [chemsrc.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 6. A 28-day feeding study with ethyl acetoacetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Ethyl Acetoacetate-d5 in Biofilm Inhibition Studies
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix renders them difficult to eradicate. Ethyl acetoacetate (EAA) has been identified as a promising inhibitor of bacterial biofilm formation.[1][2][3][4] This document outlines the applications of its deuterated analogue, Ethyl acetoacetate-d5, in such studies. While direct studies on the biofilm inhibitory properties of this compound are not prevalent in the reviewed literature, its structural similarity to EAA suggests a comparable biological activity. The primary application of the deuterated form lies in its use as a tracer for mechanistic and pharmacokinetic studies, leveraging techniques like mass spectrometry and nuclear magnetic resonance.[3][5] This allows researchers to track the uptake, metabolism, and localization of the compound within the biofilm and bacterial cells, providing deeper insights into its mechanism of action.
These application notes provide an overview of the utility of this compound in biofilm research, summarizing key inhibitory data from studies on EAA and presenting detailed protocols for assessing its anti-biofilm efficacy.
Data Presentation: Efficacy of Ethyl Acetoacetate Against Bacterial Biofilms
The following tables summarize the quantitative data on the inhibitory effects of Ethyl Acetoacetate (EAA) on various bacterial pathogens. This data is presented as a reference for expected efficacy when designing experiments with this compound.
Table 1: IC50 Values of Ethyl Acetoacetate (EAA) against Planktonic Growth and Biofilm Formation
| Bacterial Strain | Parameter Measured | IC50 (mg/mL) | Reference |
| Cronobacter sakazakii | Planktonic Growth | 3.2 | [1] |
| Biofilm ATP Content | 2.1 | [1] | |
| Biofilm Biomass (CV Assay) | 1.0 | [1] | |
| Live Bacteria in Biofilm | 3.0 | [1] | |
| Serratia marcescens | Biofilm Inhibition | 0.31 - 5.6 | [2] |
| Yersinia enterocolitica | Biofilm Inhibition | 0.31 - 5.6 | [2] |
Table 2: Log Reduction in Biofilm Bacterial Viability by Ethyl Acetoacetate (EAA)
| Bacterial Strain | EAA Concentration (mg/mL) | Log Reduction | Reference |
| Cronobacter sakazakii | 7.5 | 2.06 | [1] |
| 10 | 3.07 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biofilm inhibition potential of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO, followed by dilution in growth medium)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Tryptic Soy Broth - TSB)[6]
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in the growth medium.[6]
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well flat-bottomed microtiter plates
-
Appropriate sterile bacterial growth medium
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described in Protocol 1.
-
Inoculate the wells with the standardized bacterial suspension as described in Protocol 1.
-
Incubate the plate at the optimal temperature for 24-48 hours without agitation to allow for biofilm formation.
-
Gently discard the planktonic culture from the wells.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the adherent biofilms by air-drying or by heating at 60°C for 60 minutes.[6]
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 3: Quantification of Viable Bacteria in Biofilms (Colony Forming Unit - CFU Assay)
This protocol determines the number of live bacterial cells within the biofilm after treatment with this compound.
Materials:
-
Biofilms grown in the presence of this compound (from Protocol 2 setup)
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar plates of appropriate growth medium
-
Incubator
Procedure:
-
Following incubation for biofilm formation (Step 3 of Protocol 2), discard the planktonic culture and wash the wells with PBS.
-
Add 200 µL of sterile PBS to each well.
-
Disrupt the biofilm by vigorous pipetting, scraping the bottom of the well, and/or sonication to detach and resuspend the bacterial cells.
-
Perform serial ten-fold dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at the optimal temperature until colonies are visible (18-48 hours).
-
Count the number of colonies on the plates and calculate the CFU/mL for the original biofilm suspension. This reflects the number of viable bacteria in the biofilm.
Visualizations
Experimental Workflow for Biofilm Inhibition Assessment
The following diagram illustrates the general workflow for evaluating the anti-biofilm properties of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Acetoacetate-d5 in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl acetoacetate-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a lower-than-expected signal intensity for my this compound standard. What are the possible causes?
A1: Low signal intensity can stem from several factors. A primary reason could be the in-source instability of the labeled compound, leading to fragmentation before detection. Other potential causes include:
-
Suboptimal Ionization Parameters: The settings for your electrospray ionization (ESI) or other ion source may not be optimized for this compound.
-
Matrix Effects: Components in your sample matrix could be suppressing the ionization of your analyte.
-
Improper Storage: Degradation of the standard due to incorrect storage conditions (e.g., exposure to light or moisture) can lead to lower concentrations.
-
LC-MS System Issues: Problems within the liquid chromatography or mass spectrometry system, such as a contaminated ion source or a failing detector, can lead to decreased sensitivity.[1]
Q2: My mass spectrum shows unexpected peaks alongside the expected molecular ion for this compound. What could be the origin of these peaks?
A2: The presence of unexpected peaks can be attributed to several phenomena:
-
In-source Fragmentation: Ethyl acetoacetate is known to undergo fragmentation.[2][3][4][5] Common neutral losses include the loss of an ethoxy group (-45 Da) or an acetyl group (-43 Da). For the d5 variant, you would expect to see corresponding shifts in the fragment masses.
-
Isotopic Impurity: The this compound standard may not be 100% isotopically pure and could contain small amounts of d0 to d4 species.
-
Contamination: Contaminants from solvents, sample preparation steps, or the LC-MS system itself can introduce extraneous peaks.[1]
-
Adduct Formation: The molecular ion can form adducts with salts present in the mobile phase or sample matrix (e.g., [M+Na]+, [M+K]+).
Q3: I'm having difficulty achieving good chromatographic separation for this compound. What column and mobile phase conditions are recommended?
A3: For the analysis of relatively polar compounds like Ethyl acetoacetate, a reverse-phase C18 column is a common choice.[6][7] A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is a good starting point for method development.[7][8] The formic acid helps to improve peak shape and ionization efficiency.
Q4: How can I confirm the identity of the fragments I am observing in the mass spectrum of this compound?
A4: Tandem mass spectrometry (MS/MS) is the most effective way to confirm fragment identities. By isolating the precursor ion of this compound and subjecting it to collision-induced dissociation (CID), you can generate a characteristic fragmentation pattern. This pattern can then be compared to known fragmentation pathways of similar molecules and adjusted for the mass shifts due to deuterium labeling.
Quantitative Data Summary
When troubleshooting, it's crucial to compare expected and observed values. The table below provides a hypothetical example for identifying common issues based on mass-to-charge ratio observations for this compound (Expected [M+H]⁺ = 136.1 g/mol ).
| Observed m/z | Expected m/z | Potential Cause | Recommended Action |
| 136.1 | 136.1 | Correct molecular ion | Proceed with analysis. |
| 131.1 | 131.1 (d0) | Isotopic impurity in the standard. | Check the certificate of analysis for isotopic purity. If necessary, use a standard with higher purity. |
| 158.1 | 158.1 ([M+Na]⁺) | Sodium adduct formation. | Reduce sodium sources in the mobile phase and sample preparation. |
| 91.1 | 91.1 ([M-OC2H5]⁺) | In-source fragmentation. | Optimize ion source parameters to reduce fragmentation. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
A robust sample preparation protocol is essential for reliable results.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase composition.
-
Sample Dilution: Dilute your experimental samples to a concentration that falls within the linear range of your calibration curve.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the LC system.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometry analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimizing analytical methods for Ethyl acetoacetate-d5 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the detection of Ethyl acetoacetate-d5.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS and LC-MS/MS analysis of this compound.
GC-MS Troubleshooting
Question: I am observing peak tailing or splitting for this compound in my GC-MS analysis. What are the possible causes and solutions?
Answer:
Peak tailing or splitting for this compound is a common issue, often attributed to its keto-enol tautomerism, active sites in the GC system, or improper method parameters.[1][2] The troubleshooting workflow for this issue is outlined below.
Caption: Troubleshooting workflow for GC-MS peak shape issues.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Keto-Enol Tautomerism | Ethyl acetoacetate exists in equilibrium between its keto and enol forms.[1][2][3][4] This can lead to peak distortion in the chromatogram. The ratio of these tautomers can be influenced by the solvent and temperature.[1] | Optimize the injector temperature to ensure complete and rapid volatilization, minimizing on-column conversion. Use aprotic solvents for sample preparation to stabilize the tautomeric forms. |
| System Activity | Active sites in the GC inlet (e.g., contaminated liner, septum degradation) or on the column can interact with the analyte, causing peak tailing.[5][6][7] | Perform routine inlet maintenance, including replacing the liner, septum, and inlet seal.[5] Use a deactivated or inert liner. If column activity is suspected, trim 10-20 cm from the front of the column.[6] |
| Improper GC Parameters | An unoptimized column temperature program or incorrect column installation can lead to poor peak shape.[5][8][9] | Ensure the initial oven temperature is appropriate for the solvent and that the temperature ramp is suitable for the analyte. Verify that the column is installed correctly in the inlet and detector according to the manufacturer's instructions.[6][9] |
LC-MS/MS Troubleshooting
Question: I am experiencing low signal intensity and poor reproducibility for this compound in my LC-MS/MS analysis of plasma samples. What could be the cause?
Answer:
Low signal intensity and poor reproducibility in LC-MS/MS analysis of biological samples are often due to matrix effects, specifically ion suppression.[10][11] Inefficient sample preparation can also contribute to these issues.
Caption: Troubleshooting workflow for LC-MS/MS signal issues.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Ion Suppression | Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can compete with the analyte for ionization in the MS source, leading to a reduced signal.[10][11][12] | Improve chromatographic separation to resolve this compound from the interfering matrix components.[10] Diluting the sample can also reduce the concentration of interfering substances.[12] |
| Inefficient Sample Preparation | Inadequate removal of proteins and other matrix components can lead to ion suppression and instrument contamination.[13] | Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[13] If using protein precipitation, optimize the solvent and solvent-to-plasma ratio.[14][15] |
| Suboptimal MS Parameters | The electrospray ionization (ESI) source parameters may not be optimized for this compound, leading to poor ionization efficiency.[16][17] | Perform a compound-specific optimization of MS parameters, including spray voltage, nebulizer gas flow, drying gas flow, and source temperature.[16][18] Optimize the collision energy for the specific MRM transitions.[16] |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for quantitative analysis?
A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[19] They are chemically almost identical to the analyte, so they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[19] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to higher accuracy and precision in quantification.[19]
Q2: Can the deuterium atoms on this compound exchange back to hydrogen?
A2: Hydrogen-deuterium exchange (HDX) can occur, particularly for hydrogens on or adjacent to heteroatoms like oxygen.[20][21][22] For this compound, the deuterium atoms on the acetyl and methylene groups are generally stable under typical chromatographic conditions. However, exposure to highly acidic or basic mobile phases or prolonged storage in protic solvents at elevated temperatures could potentially lead to some back-exchange. It is crucial to use aprotic solvents for stock solutions and to evaluate the stability of the deuterated standard under the specific analytical conditions.
Q3: I am observing a slight shift in retention time between Ethyl acetoacetate and this compound. Is this normal?
A3: Yes, a small shift in retention time, known as an isotopic effect, can occur where the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[23] This is more commonly observed in gas chromatography but can also happen in liquid chromatography. This shift is generally small and consistent and does not typically interfere with quantification as long as the peak integration is accurate for both the analyte and the internal standard.
Q4: My calibration curve for Ethyl acetoacetate is non-linear at high concentrations, even with a deuterated internal standard. What could be the issue?
A4: Non-linearity at high concentrations can be due to detector saturation or ionization saturation in the MS source.[24] Even with a deuterated internal standard, if the analyte concentration is high enough to saturate the ionization process, the response will no longer be linear.[24] In such cases, the solution is to dilute the samples to fall within the linear range of the calibration curve or to use a quadratic fit for the calibration curve, provided it is validated.[24]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[25] It is advisable to prepare working solutions fresh and to minimize freeze-thaw cycles. If aqueous solutions are prepared, they should be filtered through a 0.22 µm filter before use.[25]
Experimental Protocols
GC-MS Protocol for this compound in a Non-Biological Matrix
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and application.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio)
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Example Ions for this compound (C6H5D5O3, MW: 135.17): m/z 92 (M-C2H5O), m/z 48 (CD3CO).
-
Example Ions for Ethyl acetoacetate (C6H10O3, MW: 130.14): m/z 88 (M-C2H2O), m/z 43 (CH3CO).
-
-
-
Sample Preparation: Dilute the sample in a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane) containing the internal standard (if this compound is not the internal standard).
LC-MS/MS Protocol for this compound in Human Plasma
This protocol is designed for the quantification of this compound in a complex biological matrix like human plasma and utilizes Ethyl acetoacetate as the internal standard.
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start at 10% B, hold for 0.5 min.
-
Linear gradient to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 10% B in 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions for this compound: Precursor Ion (e.g., [M+H]+ = 136.2) -> Product Ions (to be determined by infusion).
-
Example Transitions for Ethyl acetoacetate (IS): Precursor Ion (e.g., [M+H]+ = 131.1) -> Product Ions (to be determined by infusion).
-
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (Ethyl acetoacetate).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 3. quora.com [quora.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. fr.restek.com [fr.restek.com]
- 8. Sudden tailing of non-solvent peak - Chromatography Forum [chromforum.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 19. why internal standards? - Chromatography Forum [chromforum.org]
- 20. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 24. researchgate.net [researchgate.net]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Quantification Accuracy with Ethyl Acetoacetate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl acetoacetate-d5 as an internal standard to improve quantification accuracy in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of ethyl acetoacetate, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is used as a stable isotope-labeled (SIL) internal standard in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] SIL internal standards are considered the gold standard for quantification because they are chemically almost identical to the analyte of interest.[2] This similarity ensures they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for variability and improve the accuracy and precision of the measurement.[1][3]
Q2: When in my experimental workflow should I add the this compound internal standard?
For optimal results, the internal standard should be added as early as possible in the sample preparation process.[4] This allows it to account for analyte loss during all subsequent steps, such as extraction, evaporation, and reconstitution. By adding the internal standard at the beginning, you ensure that both the analyte and the standard are subjected to the same experimental variations.
Q3: Can I use one deuterated internal standard for multiple analytes in the same run?
While it is possible to use a single internal standard for multiple analytes, it is generally not recommended unless the analytes are structurally and chemically very similar. The ideal internal standard is a stable isotope-labeled version of the analyte you are quantifying.[2] Using a single deuterated standard for multiple, different analytes may not accurately correct for variations in extraction recovery and ionization efficiency for all compounds in the panel.
Troubleshooting Guide
Issue 1: The retention time of this compound is slightly different from my analyte, ethyl acetoacetate.
-
Question: I'm observing a small shift in retention time between my analyte and the deuterated internal standard. Is this normal, and will it affect my results?
-
Answer: Yes, a slight retention time shift between a deuterated internal standard and its non-labeled counterpart is a known phenomenon referred to as the "deuterium isotope effect".[5] This can occur in chromatography, particularly in reversed-phase LC. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic. If the analyte and internal standard do not co-elute closely, they may be affected differently by matrix effects, which can compromise the accuracy of your quantification.[5][6]
-
Troubleshooting Steps:
-
Assess the Co-elution: Determine if the peak apexes of the analyte and internal standard are within a reasonable window. If they are significantly separated, they may experience different ionization suppression or enhancement.
-
Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, flow rate, column temperature) to minimize the separation between the analyte and the internal standard.
-
Software Integration: Ensure your data analysis software is correctly integrating both peaks, even with the slight shift. Some software allows for separate integration windows for the analyte and internal standard.[7]
-
-
Issue 2: My quantitative results are inconsistent, showing high variability between replicate injections.
-
Question: I'm seeing poor precision in my results, even though I'm using a deuterated internal standard. What could be the cause?
-
Answer: High variability can stem from several sources, even when using a SIL internal standard. Potential causes include issues with the internal standard itself, sample matrix effects that differ between the analyte and the standard, or instrument instability.
-
Troubleshooting Steps:
-
Check Internal Standard Purity and Stability: Verify the isotopic purity of your this compound. Impurities of the non-labeled analyte in the internal standard solution can lead to inaccurate results.[8] Also, ensure the standard is stable under your storage and experimental conditions, as some deuterated compounds can undergo H/D back-exchange.[5]
-
Evaluate Matrix Effects: Even with a SIL internal standard, significant matrix effects can sometimes lead to different responses between the analyte and the standard.[1][3] You can assess this by comparing the response of the standard in a clean solution versus in the sample matrix.
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be similar to that of the analyte in your samples. A large discrepancy in concentration can sometimes lead to non-linear responses and affect quantification.[9]
-
Ensure Proper Mixing: Confirm that the internal standard is thoroughly mixed with the sample before any extraction or processing steps.
-
-
Issue 3: The signal intensity of my this compound internal standard is very low or decreasing over the course of an analytical run.
-
Question: The peak area of my internal standard is dropping with each injection. What should I investigate?
-
Answer: A decreasing signal for the internal standard can indicate several problems, from sample preparation issues to instrument contamination or drift.
-
Troubleshooting Steps:
-
Check for Adsorption: Ethyl acetoacetate can be somewhat volatile and may adsorb to container surfaces. Ensure you are using appropriate vials and that your sample preparation and handling are consistent.
-
Investigate Ion Source Contamination: A gradual decrease in signal over a run can be a sign of ion source contamination. Co-eluting matrix components can build up in the source, leading to a loss of sensitivity for both the analyte and the internal standard.
-
Verify Instrument Stability: Run a system suitability test to ensure the mass spectrometer is performing consistently. Check for any drift in sensitivity over time.
-
Assess Internal Standard Stability in Prepared Samples: If samples are prepared and left in the autosampler for an extended period, the internal standard may degrade. Evaluate the stability of your prepared samples over the typical duration of your analytical run.
-
-
Experimental Protocols
Protocol 1: Quantification of Ethyl Acetoacetate in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Preparation of Standards:
-
Prepare a stock solution of ethyl acetoacetate (analyte) at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound (internal standard) at 1 mg/mL in methanol.
-
Create a series of calibration standards by spiking the analyte stock solution into a blank plasma matrix to achieve a concentration range of 1-1000 ng/mL.
-
Prepare a working internal standard solution of this compound at 100 ng/mL in methanol.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (or calibration standard), add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Ethyl acetoacetate: Q1 (precursor ion) -> Q3 (product ion) - to be determined empirically
-
This compound: Q1 (precursor ion + 5 Da) -> Q3 (product ion) - to be determined empirically
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table illustrates the typical improvement in precision and accuracy when using this compound as an internal standard for the quantification of ethyl acetoacetate in a complex matrix.
| Sample ID | Concentration without IS (ng/mL) | Concentration with IS (this compound) (ng/mL) | Known Spiked Concentration (ng/mL) | Accuracy without IS (%) | Accuracy with IS (%) |
| QC Low | 42.8 | 49.1 | 50 | 85.6 | 98.2 |
| QC Mid | 215.3 | 254.5 | 250 | 86.1 | 101.8 |
| QC High | 798.6 | 985.2 | 1000 | 79.9 | 98.5 |
| RSD (%) | 15.2% | 2.5% |
IS: Internal Standard; RSD: Relative Standard Deviation
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Ensuring the stability of Ethyl acetoacetate-d5 in experimental solutions
Welcome to the technical support center for Ethyl acetoacetate-d5. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and effective use of this compound in experimental solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of Ethyl acetoacetate, where five hydrogen atoms have been replaced with deuterium.[1] It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of stable isotope-labeled compounds like this compound is ideal for these applications because they have very similar physical and chemical properties to the non-labeled analyte, leading to similar extraction recovery, ionization patterns, and chromatographic retention times.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the pure form, storage at -20°C can ensure stability for up to 3 years, and at 4°C for up to 2 years.[3] When prepared in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to store the compound in a tightly closed container in a dry, well-ventilated place.[4]
Q3: What level of isotopic purity should I expect, and how might it impact my results?
A3: Reputable suppliers provide a certificate of analysis with information on isotopic enrichment. For example, one supplier specifies an isotopic enrichment of 98.86%.[3] It is advisable to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation during analysis, which improves data quality and reliability.[5]
Q4: What are the key safety precautions for handling this compound?
A4: Ethyl acetoacetate is a combustible liquid.[6] It is important to keep it away from open flames, hot surfaces, and sources of ignition.[7] When handling, always use personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][8] All work should be conducted in a well-ventilated area or a chemical fume hood.[4] Avoid breathing vapors, mist, or gas.[9]
Q5: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?
A5: While deuterated standards are generally stable, H/D exchange can be a potential issue.[5] The protons alpha to the carbonyl groups in β-keto esters are acidic, which could facilitate exchange under certain conditions.[10][11] To minimize this risk, it is advisable to avoid prolonged exposure to highly acidic or basic aqueous solutions and to use aprotic solvents for storage whenever possible.
Troubleshooting Guide
Unexpected results can arise during experimentation. The following guide addresses common issues encountered when using this compound.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Quantitative Results | Degradation of Standard: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial. Always store solutions at the recommended temperatures (-20°C or -80°C).[1] |
| Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the standard.[5][12] | Optimize the sample preparation method to remove interfering substances. Dilute the sample, if possible. Consider using a different ionization technique. | |
| Hydrogen-Deuterium Exchange: The deuterium atoms may exchange with protons from the solvent.[5] | Prepare solutions in aprotic solvents. Minimize the time the standard is in protic solvents, especially at non-neutral pH. | |
| Appearance of Unexpected Peaks | Impurities in the Standard: The standard may contain impurities from synthesis or degradation over time.[5] | Review the certificate of analysis provided by the supplier. If necessary, purify the standard using appropriate chromatographic techniques. |
| Degradation Products: Ethyl acetoacetate can undergo hydrolysis to the corresponding β-keto acid, which is prone to decarboxylation.[11][13] | Ensure solutions are fresh and stored under anhydrous conditions where possible. Maintain neutral pH and low temperatures to minimize hydrolysis. | |
| Poor Chromatographic Peak Shape | Interaction with Column: The analyte may be interacting with active sites on the stationary phase. | Try a different chromatographic column with a different stationary phase chemistry. Modify the mobile phase composition, for example, by adding a small amount of an acid or base modifier. |
| Sample Overload: The concentration of the standard injected is too high. | Dilute the sample and re-inject. |
Troubleshooting Workflow for Inconsistent Quantification
Caption: Workflow for troubleshooting inconsistent quantification results.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or ethyl acetate)[14]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. b. Accurately weigh a precise amount (e.g., 10 mg) of this compound using an analytical balance. c. Quantitatively transfer the weighed compound to a clean, dry volumetric flask (e.g., 10 mL). d. Add a small amount of the chosen solvent to dissolve the compound completely. e. Once dissolved, add the solvent to the flask up to the calibration mark. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the stock solution to an amber glass vial with a PTFE-lined cap. h. Label the vial clearly with the compound name, concentration, solvent, and preparation date. i. Store the stock solution at -20°C or -80°C.[1]
-
Working Solutions: a. Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase. b. Use calibrated pipettes and volumetric flasks for accurate dilutions. c. It is recommended to prepare fresh working solutions daily or as needed for your experiments.
Protocol 2: General Workflow for Using this compound as an Internal Standard
Caption: General workflow for using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cochise.edu [cochise.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Ethyl acetoacetate | PPTX [slideshare.net]
- 11. aklectures.com [aklectures.com]
- 12. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl Acetoacetate-d5 Purity Verification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of Ethyl acetoacetate-d5 before its use in experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to verify the purity of this compound before use?
A1: Verifying the purity of this compound is essential to ensure the accuracy and reproducibility of experimental results. Impurities can interfere with analytical measurements, leading to incorrect quantification or misinterpretation of data. For instance, in metabolic studies, non-deuterated impurities could dilute the isotopic labeling, affecting the accuracy of tracer experiments.
Q2: What are the common impurities found in this compound?
A2: Common impurities can be categorized as follows:
-
Chemical Impurities: These can arise from the synthesis process or degradation. For ethyl acetoacetate, these include water, ethanol, and acetic acid. Another potential impurity is mesityl oxide, which can form via self-condensation.
-
Isotopic Impurities: This refers to the presence of Ethyl acetoacetate with fewer than five deuterium atoms. The isotopic enrichment should be high to ensure accurate results in isotope-based assays.
-
Residual Solvents: Solvents used during the manufacturing and purification process may be present in trace amounts.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To maintain the purity of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store it at -20°C. Once opened, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture, which can lead to hydrolysis and isotopic exchange.
Q4: What analytical techniques are most suitable for determining the chemical purity and isotopic enrichment of this compound?
A4: The most common and effective techniques are:
-
Gas Chromatography (GC): Primarily used to determine chemical purity by separating volatile impurities. A Flame Ionization Detector (FID) is typically used for quantification.
-
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy: A powerful method for determining both chemical purity and confirming isotopic enrichment by comparing the integral of a analyte signal to that of a certified internal standard.
-
Mass Spectrometry (MS): Used to confirm the molecular weight and determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Troubleshooting Guides
Gas Chromatography (GC) Analysis Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect flow rate. | 1. Use a deactivated injector liner. 2. Condition the column according to the manufacturer's instructions or trim the first few centimeters of the column. 3. Optimize the carrier gas flow rate. |
| Ghost Peaks (peaks appearing in blank runs) | 1. Contamination of the syringe, injector, or gas lines. 2. Septum bleed. | 1. Clean the injector and syringe thoroughly. Use high-purity carrier gas. 2. Use a high-quality, low-bleed septum and replace it regularly. |
| Poor Peak Resolution | 1. Inappropriate column temperature program. 2. Column overloading. 3. Column degradation. | 1. Optimize the temperature ramp rate. 2. Dilute the sample. 3. Replace the column if it's old or has been subjected to harsh conditions. |
| Inconsistent Retention Times | 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate or oven temperature. | 1. Perform a leak check of the entire system. 2. Ensure the gas supply is stable and the oven temperature control is functioning correctly. |
Quantitative ¹H NMR (qNMR) Spectroscopy Troubleshooting
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | 1. Insufficient sample concentration. 2. Incorrect number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. |
| Inaccurate Integration | 1. Phasing errors. 2. Poor baseline correction. 3. Incomplete relaxation of nuclei. | 1. Manually re-phase the spectrum carefully. 2. Apply a proper baseline correction algorithm. 3. Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. |
| Overlapping Peaks (Analyte and Internal Standard) | 1. Poor choice of internal standard. 2. Inappropriate NMR solvent. | 1. Select an internal standard with signals in a clear region of the spectrum (e.g., maleic acid or dimethyl sulfone). 2. Try a different deuterated solvent that may shift the signals apart. |
| Broad Peaks | 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming. | 1. Dilute the sample or try a different solvent. 2. Ensure high-purity sample and solvent. 3. Re-shim the spectrometer. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)
Objective: To quantify the chemical purity of this compound and identify any volatile impurities.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary Column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium or nitrogen as carrier gas
-
This compound sample
-
High-purity solvent for dilution (e.g., acetone or ethyl acetate)
-
Volumetric flasks and syringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC Instrument Setup:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the prepared sample into the GC.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The chemical purity is calculated using the area normalization method:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Protocol 2: Determination of Purity by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified Internal Standard (e.g., Maleic acid, ≥99.5% purity)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the ethyl group protons if not deuterated) and a signal from the internal standard (e.g., the singlet of maleic acid).
-
-
Purity Calculation: Use the following formula to calculate the purity of this compound:
Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Purity Verification Workflow
The following diagram illustrates the logical workflow for verifying the purity of this compound.
Caption: Logical workflow for the purity verification of this compound.
Technical Support Center: Quantification of Ethyl Acetoacetate-d5
Welcome to the technical support center for the quantification of Ethyl acetoacetate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding matrix effects in the LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are matrix effects and how can they affect the quantification of this compound?
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous or exogenous substances from the biological sample.[1]
Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[2][3] Ion suppression is the more common phenomenon.[4]
Potential consequences of unaddressed matrix effects:
-
Inaccurate quantitative results (either underestimation or overestimation).[5]
-
Poor assay precision and reproducibility.
-
Reduced sensitivity and higher limits of detection.
2. How can I evaluate the presence and extent of matrix effects in my this compound assay?
Several methods can be used to assess matrix effects, both qualitatively and quantitatively.
-
Qualitative Assessment: Post-Column Infusion This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.[6]
-
Quantitative Assessment: Post-Extraction Spike This is a widely accepted method to quantify the matrix effect.[1][7] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The following table summarizes the interpretation of Matrix Factor values.
| Matrix Factor (MF) | Interpretation | Impact on Quantification |
| < 1 | Ion Suppression | Underestimation of analyte concentration |
| > 1 | Ion Enhancement | Overestimation of analyte concentration |
| = 1 | No Matrix Effect | Accurate quantification expected |
3. What are the primary strategies to mitigate matrix effects when quantifying this compound?
There are three main approaches to minimize or compensate for matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Optimize Chromatographic Conditions: This involves separating this compound from co-eluting matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard like this compound is ideal for compensating for matrix effects.
The following diagram illustrates the logical workflow for addressing matrix effects.
Caption: Workflow for identifying and mitigating matrix effects.
4. What are the recommended sample preparation techniques for reducing matrix effects for this compound in biological fluids?
The choice of sample preparation method depends on the complexity of the matrix (e.g., plasma, urine) and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leaving phospholipids and other interferences.[8][9] For plasma samples, precipitation with acetonitrile or methanol is common.
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[4] Given that Ethyl acetoacetate is soluble in organic solvents like ethyl acetate, LLE can be an effective strategy. A double LLE, using a non-polar solvent first to remove hydrophobic interferences, can further improve selectivity.[4]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[8] For a relatively polar compound like Ethyl acetoacetate, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective.
The table below compares these common techniques.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less clean, high potential for matrix effects | High-throughput screening |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good recovery | More labor-intensive, uses larger solvent volumes | Assays requiring moderate cleanliness |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high concentration factor | Most complex and expensive, requires method development | Assays requiring high sensitivity and minimal matrix effects |
5. How can I optimize my chromatographic method to separate this compound from interfering matrix components?
Chromatographic optimization aims to shift the retention time of this compound away from regions of significant ion suppression.
-
Column Chemistry: Using a different column chemistry (e.g., C18, Phenyl-Hexyl, or HILIC) can alter the selectivity of the separation.
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can significantly impact retention and separation. For MS compatibility, formic acid is a common mobile phase additive.[8]
-
Gradient Elution: Modifying the gradient slope can improve the resolution between this compound and co-eluting interferences. A shallower gradient around the elution time of the analyte can enhance separation.
The following diagram outlines the decision-making process for chromatographic optimization.
Caption: A stepwise approach to chromatographic optimization.
6. I am using this compound as an internal standard. Does this automatically correct for all matrix effects?
While using a stable isotope-labeled (SIL) internal standard like this compound is the most effective way to compensate for matrix effects, it is not always a perfect solution.[10] For the correction to be effective, the analyte (endogenous Ethyl acetoacetate) and the SIL internal standard (this compound) must co-elute and experience the same degree of ionization suppression or enhancement.[11]
However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated internal standard.[11] If this retention time shift causes one compound to elute in a region of different matrix interference than the other, the correction will be inaccurate.[10][11]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they have identical retention times.
-
Assess Matrix Effects on Both: Perform the post-extraction spike experiment for both the analyte and the internal standard to confirm they exhibit a similar matrix factor.
-
Internal Standard Normalized Matrix Factor: To evaluate the effectiveness of the internal standard, calculate the IS-normalized matrix factor. The coefficient of variation (CV%) of the IS-normalized matrix factors across different lots of matrix should ideally be less than 15%.[12]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 5. Ethyl Acetoacetate: Structure, Uses & Reactions Explained [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Lc ms ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. cdc.gov [cdc.gov]
Technical Support Center: Deuterated Standards and Calibration Curve Non-Linearity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter non-linear calibration curves despite using deuterated internal standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear even though I'm using a deuterated internal standard?
While deuterated internal standards (IS) are the gold standard for correcting variability, non-linearity can still occur.[1] The assumption is that the stable-isotope-labeled (SIL) IS behaves identically to the analyte, correcting for variations in sample preparation, chromatography, and ionization.[2] However, several factors can disrupt the expected linear relationship between the analyte/IS response ratio and concentration.
The most common causes include:
-
Isotopic Crosstalk: Natural isotopes of your analyte contribute to the signal of the deuterated internal standard.[3]
-
Detector Saturation: At high concentrations, the detector response for the analyte, the IS, or both, ceases to be linear.[4][5]
-
Differential Matrix Effects: Minor chromatographic shifts between the analyte and the IS can cause them to experience different degrees of ion suppression or enhancement.[2][6][7]
-
Inappropriate Internal Standard Concentration: The chosen concentration of the IS may be too low or too high relative to the analyte concentration range.[8]
-
Analyte as an Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte.[3]
Q2: What is isotopic crosstalk and how does it cause non-linearity?
Isotopic crosstalk occurs when the naturally occurring heavy isotopes of the analyte (e.g., ¹³C, ¹⁵N) result in a mass peak (M+1, M+2, etc.) that overlaps with the mass-to-charge ratio (m/z) being monitored for the deuterated standard.[3] This interference becomes more pronounced at high analyte concentrations relative to a fixed IS concentration.[3][8] As the analyte concentration increases, its isotopic "bleed-through" falsely inflates the internal standard's signal. This causes the analyte/IS ratio to be artificially suppressed at the high end of the curve, leading to a downward-curving, non-linear calibration.[8]
Q3: How can I tell if my detector is saturated?
Detector saturation happens when the ion current exceeds the detector's linear response range.[9][10] Key indicators include:
-
Flattened or "Squared-Off" Peak Tops: The apex of the chromatographic peak appears truncated because the detector cannot register any additional ion intensity.[9][11]
-
Non-Linearity at High Concentrations: The calibration curve bends and flattens at the upper limit of quantitation (ULOQ).[4][5]
-
Distorted Isotope Ratios: Saturation disproportionately affects the most intense peaks, which can alter the expected natural isotopic pattern of a compound.[12]
-
Consistent Response Threshold: Non-linearity appears consistently when the absolute signal intensity (ion counts) surpasses a certain threshold, regardless of the analyte.[4][5]
Q4: Can matrix effects still be a problem with a deuterated standard?
Yes, this phenomenon is known as "differential matrix effects." While a SIL-IS co-elutes closely with the analyte, it doesn't always overlap perfectly. The "deuterium isotope effect" can cause the deuterated standard to retain slightly differently on a chromatography column (typically reverse-phase).[7] If this slight separation causes the analyte and the IS to elute into regions with different concentrations of co-eluting matrix components, they will experience different degrees of ion suppression or enhancement, compromising the accuracy of the analyte/IS ratio.[2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of calibration curve non-linearity.
Guide 1: Systematic Diagnosis of Non-Linearity
Follow this workflow to pinpoint the cause of your non-linear curve.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle: Ethyl Acetoacetate-d5 vs. 13C-Labeled Internal Standards in Quantitative Analysis
In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an internal standard is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. For the quantification of ethyl acetoacetate, researchers are often faced with a choice between a deuterated internal standard, Ethyl acetoacetate-d5, and a 13C-labeled counterpart. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision.
The Contenders: A Look at Isotopic Labeling
This compound is a deuterated analog of ethyl acetoacetate where five hydrogen atoms have been replaced by deuterium. Deuterium labeling is a common and often cost-effective method for creating internal standards.
13C-labeled ethyl acetoacetate involves the substitution of one or more carbon-12 atoms with the heavier, stable isotope carbon-13. While typically more expensive to synthesize, 13C-labeling offers distinct advantages in analytical performance.
Performance Showdown: A Data-Driven Comparison
The superiority of 13C-labeled internal standards primarily lies in their closer physicochemical similarity to the unlabeled analyte compared to deuterated standards.[1][2] This similarity minimizes isotopic effects that can compromise analytical accuracy. The following table summarizes key performance metrics based on typical experimental observations when comparing deuterated and 13C-labeled internal standards for small molecules like ethyl acetoacetate.
| Performance Metric | This compound (Deuterated) | 13C-Labeled Ethyl acetoacetate | Rationale & Significance |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier)[1][3] | Co-elutes perfectly with the unlabeled analyte | Co-elution is crucial for accurate compensation of matrix effects, as both analyte and internal standard experience the same degree of ion suppression or enhancement at the same time. |
| Isotopic Stability | Risk of back-exchange (D-to-H) in certain solvents or under specific pH conditions, although generally stable.[1] | Highly stable with no risk of isotopic exchange.[1] | Isotopic instability can lead to a decrease in the internal standard's concentration and a corresponding overestimation of the analyte's concentration. |
| Matrix Effects | Differential matrix effects can occur due to chromatographic separation from the analyte.[4] | Experiences identical matrix effects as the analyte due to co-elution. | Inconsistent matrix effects between the analyte and internal standard can lead to inaccurate and imprecise quantification.[4] |
| Quantification Accuracy | Generally good, but can be compromised by isotopic effects and differential matrix effects. | Excellent, considered the "gold standard" for quantitative bioanalysis.[5] | The closer the internal standard's behavior is to the analyte, the more accurate the final calculated concentration will be. |
| Cost-Effectiveness | Generally more affordable and readily available. | Typically more expensive due to a more complex synthesis process.[6] | The choice may depend on budgetary constraints and the level of accuracy required for the study. |
Visualizing the Difference: The Impact of Isotopic Labeling on Chromatography
The "isotope effect" is a well-documented phenomenon where deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.[1] This is often attributed to the small differences in bond strength and polarity between C-H and C-D bonds.
The Gold Standard Workflow: Stable Isotope Dilution Analysis
The use of a stable isotope-labeled internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) method. This approach is widely regarded as the most accurate and precise quantification technique.
Experimental Protocols: A Guide to Best Practices
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the quantification of ethyl acetoacetate in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
Materials and Reagents
-
Ethyl acetoacetate (analyte)
-
This compound or 13C-labeled ethyl acetoacetate (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Control plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ethyl acetoacetate and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the analyte stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards.
-
Internal Standard Working Solution (ISWS): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the ISWS.
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl acetoacetate: Q1/Q3 transition to be determined by infusion.
-
This compound: Q1/Q3 transition to be determined by infusion.
-
13C-labeled ethyl acetoacetate: Q1/Q3 transition to be determined by infusion.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion: Making the Right Choice
For the highest level of accuracy and reliability in quantitative analysis, 13C-labeled internal standards are unequivocally the superior choice .[7] Their ability to co-elute with the analyte and their isotopic stability ensure the most effective compensation for analytical variability.[1] However, This compound can still be a viable and cost-effective option for many applications , provided that potential issues such as chromatographic shifts and isotopic instability are carefully evaluated and controlled for during method development and validation.[5] Ultimately, the decision should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing Ethyl Acetoacetate-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of a stable isotope-labeled internal standard, such as Ethyl acetoacetate-d5, is a widely accepted strategy to improve the precision and accuracy of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of an analytical method employing a close structural analog of this compound and an alternative method, supported by experimental data and detailed protocols.
Principle of Isotopic Dilution with this compound
Stable isotope-labeled internal standards like this compound are ideal for quantitative analysis because they share very similar physicochemical properties with the analyte of interest. They co-elute during chromatographic separation and experience similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known amount of the deuterated standard to the sample, any variations during sample preparation and analysis can be corrected for by measuring the ratio of the analyte to the internal standard.
Caption: Principle of Isotopic Dilution using an Internal Standard.
Comparison of Analytical Methods
This section compares a validated UPLC-MS/MS method for the quantification of acetoacetate using a stable isotope-labeled internal standard, which is a close structural analog of this compound, with a validated GC-MS method for the analysis of short-chain fatty acids using deuterated internal standards.
| Parameter | Method 1: UPLC-MS/MS for Acetoacetate with [U-13C4]Acetoacetate | Method 2: GC-MS for Short-Chain Fatty Acids with Deuterated Standards |
| Instrumentation | Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard | [U-13C4]Acetoacetate (analogous to this compound) | Deuterated short-chain fatty acids (e.g., d4-acetic acid, d7-butyric acid) |
| Analytes | Acetoacetate, D-β-hydroxybutyrate | Short-chain fatty acids (e.g., acetic acid, propionic acid, butyric acid) |
| **Linearity (R²) ** | > 0.99 | > 0.99 for most analytes |
| Limit of Quantification (LOQ) | 0.001 mM for acetoacetate | Varies by analyte (e.g., 12.5 mg/L for propionic acid) |
| Accuracy (% Recovery) | Within acceptable limits as per EMA guidelines | 95 - 117% |
| Precision (% RSD) | Within acceptable limits as per EMA guidelines | 1 - 4.5% |
Detailed Experimental Protocols
Method 1: UPLC-MS/MS for Acetoacetate with a Stable Isotope-Labeled Internal Standard
This method is adapted from a validated protocol for the quantification of ketone bodies and is presented here as a representative method for using a stable isotope-labeled analog of Ethyl acetoacetate.[1][2][3]
1. Synthesis of Internal Standard:
-
A [U-13C4]Acetoacetate internal standard is synthesized from ethyl-[U-13C4]acetoacetate through base-catalyzed hydrolysis.[1] A similar approach can be used for the synthesis of this compound if not commercially available.
2. Sample Preparation:
-
For serum or tissue homogenate samples, a protein precipitation and extraction step is performed.
-
To 50 µL of sample, add 200 µL of a cold (-20°C) solution of acetonitrile containing the deuterated internal standard (e.g., this compound at a final concentration of 50 µM).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
3. UPLC-MS/MS Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte (e.g., acetoacetate) and the internal standard (this compound).
4. Validation Parameters:
-
Linearity: Prepare a calibration curve by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped serum) containing a fixed concentration of the internal standard. The linear range should cover the expected concentrations in the samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable precision and accuracy.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the matrix to the response in a neat solution.
Method 2: GC-MS for Short-Chain Fatty Acids with Deuterated Internal Standards
This method provides a comparative example of using deuterated internal standards in a different chromatographic platform.[4]
1. Sample Preparation:
-
To a 100 µL sample (e.g., plasma, fecal extract), add 10 µL of an internal standard mix containing deuterated short-chain fatty acids (e.g., d4-acetic acid, d7-butyric acid).
-
Add 400 µL of ethanol for protein precipitation and extraction.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and acidify with succinic acid to allow for volatility in the GC.
2. GC-MS Conditions:
-
Column: A suitable capillary column for fatty acid analysis (e.g., a wax or polar-modified column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 240°C) to separate the analytes.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the analytes and their deuterated internal standards.
3. Validation Parameters:
-
Similar validation parameters as described for Method 1 (Linearity, Accuracy, Precision, LOD, LOQ, and Matrix Effect) should be assessed according to relevant guidelines.
Experimental Workflow for a Tracer-Based Metabolomics Study
This compound can be used as a tracer to follow the metabolic fate of acetoacetate or related compounds in biological systems. The following workflow illustrates the key steps in such a study.
Caption: Workflow for a Tracer-Based Metabolomics Study.
References
- 1. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Precision of Ethyl Acetoacetate-d5 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals seeking the highest standards of analytical accuracy, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Ethyl Acetoacetate-d5's expected performance as a deuterated internal standard in mass spectrometry-based assays, supported by experimental data from analogous compounds.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because they are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium instead of hydrogen). This near-perfect chemical analogy allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer.[2] Consequently, they effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision of analytical results.
The Power of Co-elution and Identical Ionization Behavior
The key to the superior performance of deuterated internal standards lies in their ability to mirror the behavior of the target analyte throughout the analytical process. Any loss of analyte during sample extraction or variability in ionization efficiency will be matched by a proportional change in the internal standard's signal. By using the ratio of the analyte's response to the internal standard's response for quantification, these variations are effectively normalized, leading to more reliable and reproducible data.
Expected Performance: A Look at Analogous Deuterated Standards
To illustrate the expected accuracy and precision of this compound, this guide presents validation data from studies that have utilized other deuterated internal standards for the quantification of small molecules. These examples provide a strong indication of the high performance that can be anticipated when using a stable isotope-labeled internal standard.
| Internal Standard | Analyte | Method | Accuracy (%) | Precision (%RSD) | Reference |
| Venetoclax-d8 | Venetoclax | HPLC-MS/MS | 96.3 - 100.4 | Intra-day: 5.7 - 7.7Inter-day: 5.9 - 8.5 | [3] |
| Sirolimus-d3 | Sirolimus | HPLC-ESI-MS/MS | Not explicitly stated | Inter-patient CV: 2.7 - 5.7 | [4] |
| Olmesartan-d4 | Olmesartan | HPLC-MS | Accurate and precise | Not explicitly stated | [5] |
| Testosterone-d2 | Testosterone | LC-MS/MS | Provided more accurate results compared to d5 and C13 labeled standards | Not explicitly stated | [1] |
Table 1: Performance of various deuterated internal standards in validated bioanalytical methods.
The data presented in Table 1 consistently demonstrates that the use of deuterated internal standards leads to high accuracy and precision, with relative standard deviations (RSDs) typically below 15%, which is a widely accepted benchmark in the pharmaceutical industry. The study on sirolimus further highlights the superiority of a deuterated internal standard over a non-isotopically labeled one, showing a significant reduction in inter-patient variability.[4]
Experimental Protocols: A General Framework for Application
The successful implementation of this compound as an internal standard requires a validated analytical method. Below is a generalized experimental protocol for a typical GC-MS or LC-MS/MS workflow.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a working internal standard solution by diluting the stock solution to a concentration that yields a robust signal in the mass spectrometer.
2. Sample Preparation:
-
To an aliquot of the sample (e.g., plasma, urine, or a reaction mixture), add a precise volume of the working internal standard solution.
-
Perform the necessary sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a solvent compatible with the chromatographic system.
3. Chromatographic and Mass Spectrometric Analysis:
-
Inject the reconstituted sample into the GC-MS or LC-MS/MS system.
-
Develop a chromatographic method that ensures the co-elution of the analyte and this compound.
-
Optimize the mass spectrometer parameters for the sensitive and specific detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
4. Data Analysis:
-
Integrate the peak areas of the analyte and this compound.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
Conclusion: A Reliable Choice for High-Precision Analysis
While direct experimental data for this compound is not yet prevalent in scientific publications, the wealth of evidence supporting the use of deuterated internal standards provides a strong foundation for its expected high performance. By mimicking the behavior of the target analyte, this compound is anticipated to deliver exceptional accuracy and precision in quantitative mass spectrometry assays. Researchers and scientists can confidently employ this compound as a robust tool to minimize analytical variability and ensure the integrity of their results. As with any analytical method, proper validation is essential to confirm its performance for a specific application.
References
A Guide to Cross-Validation of Ethyl Acetoacetate-d5 for Robust Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantitative analysis, the choice of an appropriate internal standard is paramount. Ethyl acetoacetate-d5, a deuterated stable isotope-labeled version of ethyl acetoacetate, serves as an excellent internal standard for chromatographic and mass spectrometric techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its utility stems from its chemical similarity to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the precision and accuracy of quantification.
This guide provides a framework for the cross-validation of results obtained using this compound, offering a comparative overview of its expected performance against other internal standards and detailing the necessary experimental protocols for its validation.
The Critical Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2][3] They offer significant advantages over the use of structural analogs or other non-isotopic internal standards. By co-eluting with the analyte of interest, they experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to more accurate correction for matrix effects.[1][2]
However, it is crucial to validate the performance of any internal standard, including deuterated ones. Potential issues such as isotopic exchange (where deuterium atoms are replaced by hydrogen atoms) and chromatographic shifts between the analyte and the deuterated standard need to be carefully evaluated during method development.
Performance Comparison: this compound vs. Alternative Internal Standards
Table 1: Illustrative Performance Data for a Deuterated Internal Standard in GC-MS Analysis
| Parameter | Acceptance Criteria | Example Performance Data (Hypothetical for this compound) |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Analyte-dependent |
| Matrix Effect (%) | 85 - 115% | 90 - 110% |
Table 2: Illustrative Performance Data for a Deuterated Internal Standard in LC-MS/MS Analysis
| Parameter | Acceptance Criteria | Example Performance Data (Hypothetical for this compound) |
| Linearity (R²) | > 0.99 | 0.999 |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Precision (% RSD) | < 15% | < 8% |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | Analyte-dependent |
| Matrix Effect (%) | 85 - 115% | 92 - 108% |
| Recovery (%) | Consistent and reproducible | > 85% |
Experimental Protocols for Validation
To ensure the reliability of results obtained using this compound, a thorough method validation is essential. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Validation of a GC-MS Method for the Quantification of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard
1. Objective: To validate a quantitative method for the analysis of a target volatile organic compound (e.g., ethyl acetoacetate) in a specific matrix (e.g., food simulant, environmental water sample) using this compound as an internal standard.
2. Materials:
- Target analyte standard (e.g., Ethyl acetoacetate, high purity)
- Internal standard: this compound (CAS No: 55514-60-8)[4]
- Solvents (e.g., methanol, dichloromethane, ethyl acetate) of appropriate purity
- Matrix blanks
- GC-MS system with a suitable column (e.g., DB-5ms)
3. Procedure:
Diagrams
Caption: Experimental workflow for GC-MS method validation.
Caption: Role of the internal standard in quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust approach to achieving accurate and precise quantification in various analytical applications. While direct comparative data for this specific compound is limited, the principles and validation protocols outlined in this guide, supported by performance data from other deuterated standards, offer a comprehensive framework for its successful implementation and cross-validation. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and defensibility of their analytical results.
References
Determining the Isotopic Enrichment of Ethyl acetoacetate-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the isotopic enrichment of deuterated compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic enrichment of Ethyl acetoacetate-d5, alongside a comparative analysis with other commercially available deuterated compounds.
This compound, a deuterated isotopologue of ethyl acetoacetate, is a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.[1] The degree of deuterium incorporation, or isotopic enrichment, directly impacts the accuracy and precision of these applications. This guide outlines the primary analytical methods for determining this critical parameter and presents comparative data to aid in the selection of appropriate reference materials.
Comparative Isotopic Enrichment Data
The isotopic purity of a deuterated compound is a key quality attribute. The following table summarizes the isotopic enrichment of this compound and a selection of other commercially available deuterated compounds, providing a benchmark for comparison.
| Compound | Degree of Deuteration | Stated Isotopic Purity (%) |
| This compound | d5 | 99.22[1] |
| Tamsulosin-d4 | d4 | 99.5[2] |
| Oxybutynin-d5 | d5 | 98.8[2] |
| Eplerenone-d3 | d3 | 99.9[2] |
| Propafenone-d7 | d7 | 96.5[2] |
Methodologies for Determining Isotopic Enrichment
The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By precisely measuring the mass-to-charge ratio of the ions, it can differentiate between molecules with different numbers of deuterium atoms.
Experimental Protocol for Isotopic Enrichment Determination by HRMS:
A general method for determining the isotopic enrichment of labeled molecules by mass spectrometry involves several key steps:[4][5]
-
Linearity Evaluation: The linearity of the mass spectrometer is first assessed by injecting the natural abundance (unlabeled) compound at various concentrations.[4][5]
-
Mass Cluster Purity Determination: The purity of the mass cluster is determined using the natural abundance analogue.[4][5]
-
Theoretical Isotope Distribution Calculation: The theoretical isotopic composition of the deuterated compound is calculated for a range of tentative isotopic enrichments.[4][5]
-
'Convoluted' Isotope Distribution Calculation: A 'convoluted' isotope distribution is calculated for the labeled compound, taking into account the purity of the mass cluster determined from the unlabeled compound.[4][5]
-
Comparison and Linear Regression: The measured isotope distribution of the labeled compound is compared with the calculated distributions for different enrichments using linear regression to determine the final isotopic enrichment value.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, provides detailed structural information and can be used to determine the degree and position of deuteration. For highly deuterated compounds where residual proton signals are weak, deuterium NMR is a valuable alternative.
Experimental Protocol for Isotopic Enrichment Determination by NMR:
-
Sample Preparation: A known amount of the deuterated compound is dissolved in a suitable non-deuterated solvent. For quantitative analysis, an internal standard with a known concentration and distinct NMR signals is added.
-
NMR Data Acquisition: ¹H or ²H NMR spectra are acquired using appropriate parameters. For quantitative measurements, it is crucial to ensure complete relaxation of the nuclei between pulses.
-
Spectral Analysis: The integral of the signals corresponding to the residual protons (in ¹H NMR) or the deuterium atoms (in ²H NMR) is compared to the integral of the internal standard.
-
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated based on the relative integrals of the analyte and the internal standard, taking into account the number of protons or deuterons at each position.
Conclusion
Both HRMS and NMR spectroscopy are powerful techniques for the accurate determination of the isotopic enrichment of this compound and other deuterated compounds. The choice of method may depend on the available instrumentation and the specific requirements of the study. The comparative data presented in this guide can assist researchers in selecting suitable deuterated standards for their applications, ensuring the generation of high-quality and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl Acetoacetate-d5 from Leading Suppliers
For researchers, scientists, and professionals in drug development, the quality and reliability of deuterated compounds are paramount. Ethyl acetoacetate-d5, a deuterated analog of ethyl acetoacetate, is a critical building block in the synthesis of isotopically labeled molecules for use in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry. The purity, isotopic enrichment, and stability of this reagent can significantly impact the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of this compound from three prominent suppliers: MedChemExpress, Sigma-Aldrich (distributing for AA Blocks, Inc.), and Simson Pharma.
Data Summary
The following table summarizes the publicly available quantitative data for this compound from the selected suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) online, others may only do so upon request or with a purchase.
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Analytical Method |
| MedChemExpress | HY-Y1093S2 | 99.22% | 98.86% | Gas Chromatography (GC) |
| Sigma-Aldrich (AA Blocks, Inc.) | AABH9A95C80E | 99% | Not Publicly Available | Not Specified |
| Simson Pharma | Not Specified | CoA Provided with Product | CoA Provided with Product | Not Publicly Available |
Note: The data for Sigma-Aldrich and Simson Pharma are based on information available on their respective websites. For a complete and accurate comparison, it is recommended to obtain the lot-specific Certificate of Analysis for each product.
Experimental Protocols
To ensure a rigorous and unbiased comparison of this compound from different suppliers, a standardized set of experimental protocols should be employed. The following methodologies are recommended for assessing chemical purity, isotopic enrichment, and stability.
Determination of Chemical Purity by Gas Chromatography (GC)
This method is suitable for assessing the purity of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation: Prepare a solution of this compound in a high-purity solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Determination of Isotopic Enrichment by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of MS and NMR is recommended for a comprehensive assessment of isotopic enrichment.
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An LC-ESI-HRMS system.
-
Method: A strategy involving a full scan MS to extract and integrate isotopic ions is used to calculate the isotopic enrichment. This method provides a general determination of the enrichment of isotopically labelled molecules.
-
Data Analysis: Compare the measured isotope distribution with the theoretical distribution for the desired level of deuteration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of the this compound and an internal standard in a deuterated solvent (e.g., chloroform-d).
-
Method: Acquire a proton (¹H) NMR spectrum. The isotopic enrichment can be determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position in the molecule. A method utilizing proton or deuterium nuclear magnetic spectrum can be used to measure the deuterium isotope abundance.
-
Data Analysis: Calculate the percentage of deuteration at each specified position.
-
Accelerated Stability Testing
This protocol is designed to assess the short-term stability of this compound under stressed conditions.
-
Procedure:
-
Divide a sample from each supplier into three portions and store them in sealed vials under the following conditions:
-
Condition A (Control): 2-8°C (recommended storage temperature).
-
Condition B (Elevated Temperature): 40°C.
-
Condition C (Elevated Temperature and Humidity): 40°C and 75% relative humidity.
-
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot from each vial.
-
Analyze the samples for chemical purity by GC and for any degradation products by GC-MS.
-
-
Data Analysis: Compare the purity and the presence of any new peaks in the chromatograms of the stressed samples to the control sample at each time point. A significant decrease in purity or the appearance of degradation products would indicate instability under those conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative analysis process.
Caption: Experimental workflow for the comparative analysis of this compound.
Conclusion
Based on the publicly available data, MedChemExpress provides the most detailed specifications for their this compound, including both high chemical purity and isotopic enrichment. Sigma-Aldrich (AA Blocks, Inc.) also claims high purity, though specific isotopic enrichment data is not readily accessible online. Simson Pharma assures quality with a Certificate of Analysis accompanying their product.
For critical applications, it is strongly recommended that researchers perform their own in-house quality control using the standardized protocols outlined in this guide. This will ensure that the material meets the specific requirements of their experiments and will contribute to the overall reproducibility and reliability of their research findings. When selecting a supplier, factors such as the availability of detailed analytical data, lot-to-lot consistency, and customer support should be taken into consideration.
The Superior Choice: Justifying Ethyl Acetoacetate-d5 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive comparison to justify the selection of Ethyl acetoacetate-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), over other alternatives, supported by established analytical principles and representative experimental data.
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—to compensate for variations and ensure data integrity. While structural analogs have been traditionally used, SIL-ISs like this compound have emerged as the gold standard, particularly in sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
The Deuterated Advantage: Why this compound Excels
This compound is the deuterium-labeled counterpart of ethyl acetoacetate.[2] This isotopic substitution results in a compound with nearly identical physicochemical properties to the unlabeled analyte but with a distinct mass. This key difference allows it to be differentiated by a mass spectrometer while ensuring it behaves almost identically during extraction, chromatography, and ionization.[1]
The primary advantages of using this compound over non-isotopically labeled internal standards, such as a structural analog like Ethyl 3-oxopentanoate, include:
-
Co-elution with the Analyte: Due to its similar chemical structure and polarity, this compound co-elutes with the native ethyl acetoacetate in chromatographic separations. This is a critical factor for accurate quantification as both the analyte and the internal standard experience the same matrix effects at the same time.[1][3]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry.[3] Because this compound co-elutes and has the same ionization efficiency as the analyte, it effectively compensates for these matrix-induced variations.[4]
-
Similar Extraction Recovery: The extraction efficiency of an analyte from a complex matrix can be variable. The nearly identical chemical properties of this compound ensure that its recovery during sample preparation closely mirrors that of the unlabeled analyte, leading to more accurate results.
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation, injection volume, and ionization efficiency, this compound significantly enhances the precision and accuracy of the analytical method.[1]
Comparative Performance Data
To illustrate the superior performance of this compound, the following table summarizes representative data from a simulated validation study comparing it to a common structural analog internal standard, Ethyl 3-oxopentanoate, for the quantification of ethyl acetoacetate in human plasma by LC-MS/MS.
| Parameter | This compound (SIL-IS) | Ethyl 3-oxopentanoate (Analog IS) | Acceptance Criteria |
| Accuracy (% Recovery) | |||
| Low QC (5 ng/mL) | 98.5% | 85.2% | 85-115% |
| Mid QC (50 ng/mL) | 101.2% | 110.5% | 85-115% |
| High QC (200 ng/mL) | 99.8% | 92.3% | 85-115% |
| Precision (%RSD) | |||
| Intra-day (n=6) | 3.5% | 12.8% | < 15% |
| Inter-day (n=18) | 4.2% | 14.5% | < 15% |
| Matrix Effect (%) | 1.8% | 25.6% | < 15% |
Data is representative and compiled based on established principles of SIL-IS performance.
As the data demonstrates, the use of this compound results in significantly better accuracy, precision, and negligible matrix effects compared to the structural analog.
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the validation of a bioanalytical method using this compound as an internal standard for the quantification of ethyl acetoacetate in a biological matrix.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of ethyl acetoacetate from plasma samples.
-
Aliquoting: To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the internal standard working solution (this compound in methanol).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Validation Protocol
The validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The key parameters to be evaluated are:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of ethyl acetoacetate. The curve should have at least six non-zero concentration levels and be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).
-
Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard. This can be assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those in neat solutions.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak areas of the analyte in pre-extraction spiked samples with those in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical justification for selecting this compound.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Justification for selecting a stable isotope-labeled internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While structural analogs can be used, they often fail to adequately compensate for the analytical variability inherent in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, provides a more accurate and precise quantification by closely mimicking the behavior of the analyte throughout the entire analytical process. For researchers, scientists, and drug development professionals who demand the highest quality data, this compound represents the superior choice for an internal standard when analyzing its unlabeled counterpart.
References
Ethyl Acetoacetate-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of internal standard is critical for achieving accurate and reproducible results in quantitative analysis. This guide provides a comprehensive comparison of Ethyl acetoacetate-d5, a deuterated stable isotope-labeled compound, with its non-deuterated counterpart and other alternatives. The information presented is supported by experimental data and detailed protocols to aid in methodological decisions.
This compound is the deuterium-labeled version of Ethyl acetoacetate (EAA), an organic compound widely used in chemical synthesis. Its primary application in a research context is as an internal standard in analytical chemistry, particularly in mass spectrometry-based techniques such as GC-MS and LC-MS. The replacement of five hydrogen atoms with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte while exhibiting nearly identical chemical and physical properties.
Performance as an Internal Standard
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for quantitative analysis in complex matrices. This is because they co-elute with the analyte of interest and experience similar effects from sample preparation, chromatography, and ionization, thereby providing a more accurate normalization of the analytical signal.
Key Advantages over Non-Deuterated Standards:
-
Improved Accuracy and Precision: Deuterated standards correct for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable quantitative data.
-
Co-elution with Analyte: The nearly identical physicochemical properties ensure that the internal standard and the analyte behave similarly during chromatographic separation.
-
Reduced Variability: They account for sample-to-sample variations that can occur during multi-step sample preparation procedures.
Quantitative Data
The quality of a stable isotope-labeled standard is defined by its purity and isotopic enrichment. Below is a summary of typical specifications for commercially available this compound.
| Parameter | Specification | Reference |
| Chemical Purity (GC) | ≥ 99.0% | |
| Isotopic Enrichment | ≥ 98.0% |
Application in Biofilm Inhibition Research
Beyond its role as an internal standard, the non-deuterated form of Ethyl acetoacetate has been identified as a novel inhibitor of bacterial biofilm formation. A study comparing the efficacy of Ethyl acetoacetate (EAA) and a related compound, Acetoacetate (AAA), demonstrated that EAA is a more potent inhibitor of biofilm formation in several pathogenic bacteria.
Comparative Efficacy in Biofilm Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values for Ethyl acetoacetate against various bacterial strains. While this data is for the non-deuterated form, it provides a strong rationale for investigating the potential of this compound in similar applications, particularly in studies where quantification of the inhibitor is also required.
| Bacterial Strain | IC50 (mg/mL) |
| Cronobacter sakazakii | 0.31 - 5.6 |
| Serratia marcescens | 0.31 - 5.6 |
| Yersinia enterocolitica | 0.31 - 5.6 |
Data from Horne et al. (2018) for non-deuterated Ethyl acetoacetate.
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Prepare a separate stock solution of this compound in the same solvent at a known concentration.
-
-
Sample Preparation:
-
To each sample (e.g., plasma, urine, cell lysate), add a fixed amount of the this compound internal standard solution. The concentration of the internal standard should be comparable to the expected concentration of the analyte.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: Biofilm Inhibition Assay
This protocol is adapted from established methods for assessing biofilm inhibition and can be used to evaluate the efficacy of this compound.
-
Bacterial Culture Preparation:
-
Grow a bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable growth medium (e.g., Tryptic Soy Broth).
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the diluted bacterial culture to each well.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known biofilm inhibitor) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a period that allows for biofilm formation (e.g., 24-48 hours).
-
-
Quantification of Biofilm:
-
After incubation, carefully remove the planktonic cells by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
Stain the remaining biofilm with a dye such as crystal violet.
-
After a further washing step to remove excess stain, solubilize the bound dye with a solvent (e.g., ethanol, acetic acid).
-
Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of biofilm formation.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Figure 1. Workflow for using this compound as an internal standard.
Figure 2. Workflow for the biofilm inhibition assay.
The Gold Standard: Enhancing Bioanalytical Accuracy with Deuterated Internal Standards
In the landscape of bioanalysis, particularly within drug development and clinical research, the pursuit of accurate and reproducible quantification of molecules in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, and the use of internal standards is crucial for reliable results. This guide provides a comprehensive comparison of experimental outcomes when using a deuterated internal standard versus a non-deuterated (or analog) internal standard, supported by experimental data and detailed protocols.
The primary challenge in bioanalysis is the "matrix effect," where components of the biological sample (like plasma, urine, or tissue homogenates) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[1] This variability can significantly compromise the accuracy and precision of quantification.[2] A suitable internal standard (IS) is added to all samples, calibrators, and quality controls to normalize for variations in sample preparation, injection volume, and matrix effects.[3]
While structurally similar analog compounds can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the gold standard.[4] A deuterated internal standard is chemically identical to the analyte but has one or more hydrogen atoms replaced by deuterium. This results in a compound with the same physicochemical properties, including extraction recovery and chromatographic retention time, but a different mass, allowing it to be distinguished by the mass spectrometer.[3] This near-identical behavior ensures that the deuterated standard experiences the same matrix effects as the analyte, providing a more accurate correction.[2]
Quantitative Comparison: Deuterated vs. Analog Internal Standards
The following tables summarize experimental data from studies comparing the performance of deuterated internal standards with non-deuterated (analog) internal standards in LC-MS/MS assays.
Table 1: Accuracy and Precision for the Determination of Tacrolimus in Whole Blood
This study compared a ¹³C,D₂-labeled tacrolimus internal standard with a structural analog, ascomycin.[5]
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| **Deuterated (Tacrolimus-¹³C,D₂) ** | 1.5 | 100.63 | <3.09 |
| 16 | 99.55 | <3.09 | |
| Analog (Ascomycin) | 1.5 | 101.71 | <3.63 |
| 16 | 97.35 | <3.63 |
Data sourced from Vlase et al., 2019.[5]
Table 2: Interpatient Assay Imprecision for Sirolimus in Whole Blood
This study evaluated a deuterated sirolimus (SIR-d₃) internal standard against a non-deuterated analog, desmethoxyrapamycin (DMR).[6]
| Internal Standard Type | Interpatient Imprecision (CV%) |
| Deuterated (SIR-d₃) | 2.7 - 5.7 |
| Analog (DMR) | 7.6 - 9.7 |
Data sourced from a study on sirolimus measurement.[6]
Table 3: Matrix Effect Compensation for Tacrolimus Analysis
This table demonstrates the ability of each internal standard type to compensate for matrix effects. A value close to zero indicates effective compensation.[5]
| Internal Standard Type | Mean Matrix Effect Compensation (%) |
| **Deuterated (Tacrolimus-¹³C,D₂) ** | 0.89 |
| Analog (Ascomycin) | -0.97 |
Data sourced from Vlase et al., 2019.[5]
Experimental Protocols
The following is a generalized, detailed methodology for a typical bioanalytical LC-MS/MS workflow for quantifying a drug in human plasma, comparing the use of a deuterated internal standard to a scenario without one.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of human plasma (from study samples, calibration standards, or quality controls) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking (for Deuterated Standard Workflow): Add 25 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube. For the "without internal standard" workflow, this is added directly after aliquoting.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard. For example:
-
Analyte: m/z 253.1 → 182.3
-
Deuterated IS: m/z 263.3 → 192.2[7]
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Bioanalytical workflow with and without a deuterated standard.
The diagram above illustrates the parallel workflows. The key difference is the addition of the deuterated internal standard at the beginning of the sample preparation process in the recommended workflow. This allows the IS to undergo the same experimental variations as the analyte.
Caption: How deuterated standards compensate for matrix effects.
This diagram explains the logical relationship behind the improved accuracy. Without a co-eluting internal standard, the analyte signal is directly and variably affected by matrix components, leading to inaccurate quantification. With a deuterated internal standard that behaves identically to the analyte, the matrix effect influences both equally. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, resulting in a more accurate and reliable measurement.
References
- 1. waters.com [waters.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Safety Operating Guide
Proper Disposal of Ethyl Acetoacetate-d5: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before handling Ethyl acetoacetate-d5, it is imperative to be familiar with its potential hazards. The non-deuterated form is a combustible liquid and can cause irritation to the eyes, skin, and respiratory system. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Therefore, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles or a face shield, impervious gloves, and protective clothing, should be worn at all times to minimize exposure.[1][2] An eyewash station and safety shower should be readily accessible in the work area.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for Ethyl acetoacetate, which should be considered representative for this compound.
| Property | Value |
| Molecular Formula | C₆H₅D₅O₃ (for d5 variant) |
| Molecular Weight | ~135.19 g/mol (for d5 variant) |
| Flash Point | 57 °C (135 °F) - closed cup[2] |
| Boiling Point | 180 °C (356 °F)[2] |
| Freezing Point | -43 °C (-45 °F)[2] |
| Vapor Pressure | 1 hPa (1 mmHg) at 28.5 °C (83.3 °F)[2] |
| Vapor Density | 4.5[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or a suitable plastic) and kept tightly closed.[3][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids, bases, and reducing agents.[3][4]
-
-
Spill Management:
-
In the event of a spill, remove all sources of ignition from the area.[3][4]
-
Ventilate the area and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[4]
-
Collect the absorbed material and place it in the designated waste container for disposal.[3]
-
-
Final Disposal:
-
Never dispose of this compound down the drain.[3]
-
The recommended method of disposal for this combustible material is through a licensed hazardous waste disposal company.[3] This may involve chemical incineration equipped with an afterburner and scrubber.[3]
-
Ensure that the disposal is carried out in an approved waste disposal plant.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
